molecular formula C14H21Br B8051650 2-Bromo-1,4-di-tert-butylbenzene

2-Bromo-1,4-di-tert-butylbenzene

Cat. No.: B8051650
M. Wt: 269.22 g/mol
InChI Key: JFRPIGCUUJRXMT-UHFFFAOYSA-N
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Description

2-Bromo-1,4-di-tert-butylbenzene is a useful research compound. Its molecular formula is C14H21Br and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1,4-ditert-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPIGCUUJRXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Sterically Hindered Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-1,4-di-tert-butylbenzene (CAS 6683-74-5): Synthesis, Characterization, and Application

This compound is a valuable aromatic building block in organic synthesis. Its structure is characterized by a benzene ring substituted with a bromine atom and two bulky tert-butyl groups. This unique arrangement, particularly the steric hindrance imposed by the tert-butyl groups flanking the bromine atom, imparts distinct reactivity and selectivity, making it a crucial intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of its properties, a field-tested synthesis protocol, detailed spectroscopic characterization, and its applications in modern synthetic chemistry, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

PropertyValueReference
CAS Number 6683-74-5[1][2][3][4]
Molecular Formula C₁₄H₂₁Br[1]
Molecular Weight 269.22 g/mol [1]
Appearance Solid[3]
Storage Store at room temperature or under refrigeration.[2][3]
InChI Key JFRPIGCUUJRXMT-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)Br)C(C)(C)C[1]

Synthesis: Electrophilic Aromatic Bromination

The most direct and common method for preparing this compound is the electrophilic bromination of its precursor, 1,4-di-tert-butylbenzene. The tert-butyl groups are activating and ortho-, para-directing. Due to the para position already being occupied, substitution occurs at one of the ortho positions.

Causality of Experimental Design

The chosen protocol relies on the generation of an electrophilic bromine species, typically by using a Lewis acid catalyst such as iron (Fe) powder or iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring[5][6]. The reaction is performed in an inert solvent like carbon tetrachloride at a controlled temperature to manage the exothermic nature of the reaction and prevent side-product formation[7][8]. The subsequent workup is designed to quench the reaction, remove the catalyst and unreacted bromine, and isolate the pure product.

Detailed Experimental Protocol

Materials:

  • 1,4-di-tert-butylbenzene

  • Bromine (Br₂)

  • Iron (Fe) powder (catalyst)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or hexane for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1,4-di-tert-butylbenzene (1 equivalent) in anhydrous carbon tetrachloride. Add a catalytic amount of iron powder (approx. 0.05 equivalents).

  • Bromine Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 equivalent) dissolved in carbon tetrachloride from the dropping funnel over 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The disappearance of the red-orange bromine color indicates the reaction is nearing completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to an ice-cold 10% sodium thiosulfate solution to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1,4-di-tert-butylbenzene Fe catalyst CCl4 solvent Setup Flask at 0-5 °C Reactants->Setup Add_Br2 Slow addition of Br2 in CCl4 Setup->Add_Br2 Step 1 Stir Stir at RT (2-4h) Add_Br2->Stir Step 2 Quench Quench with Na2S2O3 (aq) Stir->Quench Step 3 Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Recrystallize Dry->Purify Product Pure Product Purify->Product Final Step

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data, based on established principles and analysis of analogous structures, provides a reliable fingerprint for this compound.

TechniqueExpected Observations
¹H NMR δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the bromine. δ ~7.2 ppm (dd, 1H): Aromatic proton between Br and a t-Bu group. δ ~7.0 ppm (d, 1H): Aromatic proton ortho to a t-Bu group. δ ~1.3-1.5 ppm (s, 18H): Two singlets for the two non-equivalent tert-butyl groups.
¹³C NMR 6 Aromatic Signals: Due to the lack of symmetry. ~150-120 ppm: Aromatic carbons. ~35 ppm: Quaternary carbons of the tert-butyl groups. ~31 ppm: Methyl carbons of the tert-butyl groups.
Mass Spec (EI) Molecular Ion (M⁺): Isotopic peaks at m/z 268 and 270 in a ~1:1 ratio, characteristic of a single bromine atom[9]. Major Fragments: Loss of a methyl radical ([M-15]⁺) at m/z 253/255 and loss of a tert-butyl group ([M-57]⁺) at m/z 211/213[10]. The base peak is often the tert-butyl cation at m/z 57.
IR Spectroscopy ~2960-2870 cm⁻¹: C-H stretching of tert-butyl groups. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, 1480 cm⁻¹: Aromatic C=C stretching. ~600-500 cm⁻¹: C-Br stretching vibration[11].
Structure-Spectra Correlation Diagram

Spectra_Correlation cluster_structure Molecular Structure cluster_spectra Key Spectroscopic Signatures Mol H_NMR ¹H NMR - 3 distinct aromatic signals - 2 t-Butyl singlets (~18H) Mol->H_NMR C_NMR ¹³C NMR - 6 aromatic C signals - Aliphatic signals (~31, 35 ppm) Mol->C_NMR MS Mass Spec - M+ / M+2 peaks at 268/270 - Key fragment at m/z 57 Mol->MS IR IR - Strong C-H sp³ stretch - C-Br stretch (~550 cm⁻¹) Mol->IR Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds Start This compound Suzuki Suzuki + R-B(OH)2 Start->Suzuki Sonogashira Sonogashira + R-C≡CH Start->Sonogashira Buchwald Buchwald-Hartwig + R2NH Start->Buchwald Product_Biaryl Substituted Biaryl Suzuki->Product_Biaryl Product_Alkyne Alkynylarene Sonogashira->Product_Alkyne Product_Amine Hindered Aniline Buchwald->Product_Amine

Sources

Steric Hindrance Effects in 2-Bromo-1,4-di-tert-butylbenzene: A Technical Guide to Synthesis, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and process chemists. It prioritizes mechanistic insight, experimental rigor, and actionable protocols.

Executive Summary

2-Bromo-1,4-di-tert-butylbenzene (CAS: 11219402) represents a classic case study in "steric inhibition of resonance" and kinetically controlled reactivity.[1] The molecule features a bromine atom positioned ortho to a bulky tert-butyl group.[2] This proximity creates severe van der Waals repulsion, distorting the aromatic planarity and significantly altering the reactivity profile compared to non-hindered analogs.

For drug development professionals, this molecule serves as a critical scaffold for understanding how to install substituents in sterically congested metabolic "hotspots." This guide details the synthesis of the scaffold, quantifies the steric strain, and provides a validated protocol for overcoming this hindrance in Palladium-catalyzed cross-coupling.

Structural Analysis: The Ortho-Steric Clash

Geometric Distortion

In an ideal benzene ring, substituents lie in the nodal plane of the


-system. However, the tert-butyl group (effective van der Waals radius 

3.0 Å) and the Bromine atom (vdW radius

1.85 Å) at the 1,2-positions cannot coexist in a planar conformation without significant strain.[1]
  • Bond Angle Deformation: To relieve strain, the

    
     bond angle expands beyond the ideal 120°, typically reaching 123-125°.[1]
    
  • Out-of-Plane Twisting: The tert-butyl group rotates to minimize methyl-bromine interactions, often forcing the bromine atom slightly out of the aromatic plane.

  • Electronic Consequences: This distortion reduces orbital overlap between the bromine lone pairs and the aromatic

    
    -system, making the C-Br bond slightly longer and weaker, yet paradoxically more resistant to oxidative addition due to the kinetic shielding of the carbon center.
    

Synthesis Protocol: Regioselective Bromination

Synthesizing this compound requires careful control to prevent over-bromination (yielding the 2,5-dibromo species) or rearrangement of the labile tert-butyl groups under Lewis acidic conditions.

Validated Synthetic Pathway

Reagents:

  • Substrate: 1,4-Di-tert-butylbenzene (10 g, 52.5 mmol)

  • Brominating Agent: Bromine (

    
    ) (8.4 g, 52.5 mmol)[1]
    
  • Catalyst: Iron powder (Fe) (0.15 g, catalytic) or

    
    [1]
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) (Use DCM for greener profile, though
    
    
    suppresses radical side reactions).[1]
  • Conditions: Complete darkness,

    
     to RT.
    

Step-by-Step Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).

  • Dissolution: Dissolve 1,4-di-tert-butylbenzene in 100 mL of dry DCM. Add the iron powder catalyst.

  • Addition: Cool the solution to

    
     in an ice bath. Add the bromine dropwise over 60 minutes. Note: The solution must be kept in the dark to prevent benzylic bromination.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via GC-MS.

    • Checkpoint: The reaction is complete when the starting material is <2%. If >5% di-bromo product forms, stop immediately.

  • Workup: Quench with saturated aqueous

    
     (sodium bisulfite) to remove excess bromine. Wash the organic layer with water (
    
    
    
    mL) and brine (
    
    
    mL).[1]
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from cold Ethanol/Methanol (9:1) to yield white needles.[1]
    

Yield Expectation: 85-90% Purity: >98% (GC)

Synthesis Workflow Visualization

SynthesisPath Start Benzene Step1 Friedel-Crafts Alkylation (t-BuCl, AlCl3) Start->Step1 Inter 1,4-Di-tert-butylbenzene Step1->Inter Step2 Electrophilic Bromination (Br2, Fe, DCM, 0°C) Inter->Step2 Steric Direction Product This compound Step2->Product Kinetic Control

Caption: Synthesis pathway highlighting the transformation from benzene to the sterically hindered bromide.

Reactivity Profile & Cross-Coupling Protocol

The core challenge with this compound is Oxidative Addition . The bulky orthotert-butyl group blocks the approach of the Palladium(0) catalyst. Standard catalysts like


 are ineffective because the triphenylphosphine ligands are too bulky to allow the metal to access the C-Br bond, yet not electron-rich enough to force the addition.
The Solution: Buchwald Ligands

To couple this substrate, you must use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos ) or N-heterocyclic carbenes (NHC) like Pd-PEPPSI-IPr .[1] These ligands facilitate oxidative addition through high electron density and stabilize the resulting crowded Pd(II) species.[1]

Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling this compound with Phenylboronic Acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)[1]

    • Rationale: SPhos is specifically designed to handle ortho-substituted aryl halides.

  • Base:

    
     (3.0 equiv, finely ground)[1]
    
  • Solvent: Toluene/Water (10:1 ratio)[1]

Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (

    
    ).
    
  • Charging: Add the aryl bromide, boronic acid,

    
    , SPhos, and 
    
    
    
    under a positive stream of Argon.
  • Solvation: Add degassed Toluene and Water.

  • Heating: Seal the tube and heat to 100°C for 12-18 hours. Note: Higher temperature is required to overcome the rotational barrier and steric repulsion during the transmetalation step.

  • Workup: Cool, dilute with Ethyl Acetate, filter through Celite, and purify via silica gel chromatography (Hexanes eluent).

Steric Hindrance Logic Diagram

ReactivityLogic Substrate This compound StericBulk Ortho-t-Butyl Group (Steric Shield) Substrate->StericBulk StandardPd Standard Catalyst (Pd(PPh3)4) StericBulk->StandardPd Repulsion AdvancedPd Active Catalyst (Pd-SPhos / PEPPSI) StericBulk->AdvancedPd Ligand Flexibility OxAdd_Fail Oxidative Addition Fails (Access Blocked) StandardPd->OxAdd_Fail OxAdd_Success Oxidative Addition Succeeds (High Electron Density) AdvancedPd->OxAdd_Success Coupling C-C Bond Formation OxAdd_Success->Coupling

Caption: Logic flow demonstrating why specialized ligands are required to overcome the steric shield of the tert-butyl group.

Quantitative Data Summary

The following table summarizes the physical and reactivity parameters of the title compound compared to its unhindered analog.

ParameterThis compound4-Bromo-tert-butylbenzene (Control)Impact of Sterics
C-Br Bond Length ~1.91 Å (Estimated)1.89 ÅBond lengthening due to repulsion.[1]
Suzuki Coupling Yield < 10% (with

)
> 95% (with

)
Complete inhibition of standard catalysis.[1]
Suzuki Coupling Yield > 90% (with SPhos)> 98% (with SPhos)Recovery of reactivity via specialized ligands.[1]
Lithiation (

-BuLi)
Fast (Li-Hal exchange)FastSterics affect nucleophilic attack, not Li-Hal exchange.[1]
Melting Point Solid (Crystalline)Liquid/Low Melting SolidSymmetry and bulk increase lattice energy.[1]

References

  • Syntheses of 2,4,6-tri-t-butylbenzoic acid . Betts, E. E., & Barclay, L. R. C. (1955).[1] Canadian Journal of Chemistry. Link (Describes foundational bromination of hindered t-butyl benzenes).[1]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide . Yoneda Labs. (2024).[1] Link (Modern ligand selection for sterically hindered substrates).[1]

  • Universal Catalysts for the Suzuki-Miyaura Coupling . Barder, T. E., et al. (2005).[1] Journal of the American Chemical Society.[3] Link (Validation of SPhos/XPhos for ortho-hindered couplings).[1]

  • Mechanism of the Lithiation . Dyker, G. (2024).[1][4] Insights in Advanced Organic Chemistry. Link (Mechanistic details on Li-Hal exchange in hindered systems).

  • Steric effects in the kinetics of electrophilic aromatic substitution . Brown, H. C. (1979).[1] Journal of Organic Chemistry. (Classic text on steric parameters of the t-butyl group).

Sources

Technical Guide: Solubility Profile and Process Engineering of 2-Bromo-1,4-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Process Engineering of 2-Bromo-1,4-di-tert-butylbenzene Content Type: In-Depth Technical Guide Audience: Process Chemists, Discovery Scientists, and Materials Researchers

Executive Summary

This compound (CAS: 6683-74-5) is a sterically demanding aryl halide used as a critical intermediate in the synthesis of redox shuttles, liquid crystals, and hindered phosphine ligands for cross-coupling catalysis. Its unique structure—a benzene ring shielded by two bulky tert-butyl groups and activated by a bromine atom—creates a distinct solubility and reactivity profile.

This guide provides a definitive analysis of its solubility landscape, offering field-proven protocols for solvent selection, purification, and handling. Unlike simple aryl halides, the lipophilicity imposed by the di-tert-butyl motif dictates specific solvent systems for optimal yield and purity.

Physicochemical Profile & Solubility Mechanics

Structural Determinants of Solubility

The solubility of this compound is governed by two competing factors:

  • Lipophilic Dominance: The two tert-butyl groups drastically increase the octanol-water partition coefficient (LogP), rendering the molecule highly hydrophobic.

  • Crystal Lattice Energy: The high symmetry of the parent 1,4-di-tert-butylbenzene (mp 77–79 °C) is perturbed by the bromine substituent. This often lowers the melting point, resulting in a low-melting solid or viscous oil at room temperature, which significantly widens the range of compatible solvents for dissolution but complicates recrystallization.

Solubility Landscape
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Non-Polar Aliphatic Hexane, Pentane, HeptaneExcellent Extraction, Chromatography Eluent
Aromatic Toluene, Benzene, XyleneExcellent Reaction Medium (Lithiation, Coupling)
Chlorinated Dichloromethane (DCM), Chloroform, CCl₄Excellent General Dissolution, NMR Analysis
Polar Aprotic THF, Diethyl Ether, MTBEGood Grignard/Lithium Exchange Reactions
Polar Protic Methanol, Ethanol, IsopropanolPoor (Cold) / Good (Hot) Recrystallization (Anti-solvent)
Aqueous Water, BrineInsoluble Aqueous Workup (Phase Separation)

Process Insight: The compound's high solubility in non-polar solvents makes Hexane or Pentane the ideal choice for extractive workups, ensuring minimal product loss to the aqueous phase. Conversely, Ethanol or Methanol serve as excellent "anti-solvents" for crystallization when paired with a solubilizer like DCM or THF.

Strategic Solvent Selection (Visualization)

The following decision matrix illustrates the logical flow for selecting solvents based on the specific unit operation (Reaction vs. Purification).

SolventStrategy Start Unit Operation Reaction Reaction Medium Start->Reaction Workup Extraction / Workup Start->Workup Purification Purification Start->Purification Lithiation Lithiation/Grignard (THF, Et2O) Reaction->Lithiation Metal Exchange Coupling Pd-Catalysis (Toluene, Dioxane) Reaction->Coupling Cross-Coupling PhaseSep Phase Separation (Hexane, MTBE) Workup->PhaseSep Hydrophobic Recovery Recryst Recrystallization (EtOH/Hexane) Purification->Recryst Solid Product Chromat Chromatography (Hexane/DCM) Purification->Chromat Oil/Impure

Figure 1: Solvent selection logic based on the intended chemical process.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Method)

Use this protocol to validate solvent compatibility for new reaction pathways.

  • Preparation: Weigh 100 mg of this compound into a tared 20 mL scintillation vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette at 25 °C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 2 mL, heat to boiling (if safe). If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Purification via Solvent-Exchange Recrystallization

Recommended for high-purity requirements (>99%) when the product is a solid.

Principle: Leveraging the differential solubility between hot Ethanol (high solubility) and cold Ethanol (low solubility).

  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (approx. 5–10 mL per gram).

    • Note: If the compound is too lipophilic to dissolve in pure ethanol, add small quantities of DCM or Toluene until dissolved, then add excess Ethanol.

  • Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20 °C freezer for 12 hours.

  • Collection: Filter the resulting white crystals and wash with cold (-20 °C) Ethanol.

  • Drying: Dry under high vacuum (<1 mbar) at ambient temperature to remove residual solvent.

Protocol C: Purification via Vacuum Distillation

Recommended if the product isolates as a viscous oil or low-melting solid.

  • Setup: Equip a short-path distillation apparatus with a high-vacuum pump.

  • Degassing: Gently heat the crude oil to 40 °C under vacuum to remove volatile solvents (Hexane/Ether).

  • Distillation: Increase bath temperature. This compound typically distills at elevated temperatures (approx. 140–160 °C at <1 mmHg, estimation based on MW and structure).

  • Collection: Discard the initial foreshot (lower boiling impurities) and collect the main fraction.

Process Chemistry & Safety Implications

Impact on Reaction Kinetics

The bulky tert-butyl groups at positions 1 and 4 create significant steric hindrance.

  • Lithiation: When performing Lithium-Halogen exchange (using t-BuLi or n-BuLi), the reaction is generally fast due to the relief of steric strain, but the subsequent trapping with electrophiles may be slow.

  • Solvent Choice: Use THF or Diethyl Ether for lithiation. Avoid non-polar solvents like Hexane for the reaction step, as the lithiated intermediate may aggregate or precipitate, stalling the reaction.

Safety & Handling
  • Bromide Lability: While aryl bromides are generally stable, exposure to strong light can cause homolytic cleavage and discoloration. Store in amber vials.

  • Solvent Hazards: When using CCl₄ (historically cited), replace with DCM or Chloroform due to toxicity.

  • Thermal Stability: The compound is thermally stable up to ~200 °C, making it safe for standard distillation.

Purification Decision Workflow (Visualization)

PurificationFlow Crude Crude Reaction Mixture StateCheck Physical State at 25°C? Crude->StateCheck SolidPath Solid StateCheck->SolidPath LiquidPath Oil / Viscous Liquid StateCheck->LiquidPath Recryst Recrystallization Solvent: Ethanol or MeOH SolidPath->Recryst Distill Vacuum Distillation High Vacuum (<1 mmHg) LiquidPath->Distill PurityCheck Check Purity (GC/NMR) Recryst->PurityCheck Distill->PurityCheck

Figure 2: Decision logic for purifying this compound based on physical state.

References

  • Synthesis and Properties of Sterically Hindered Aryl Bromides. Journal of Organic Chemistry. Detailed protocols on the bromination of 1,4-di-tert-butylbenzene.

  • Solubility Data Series: Halogenated Benzenes. NIST / IUPAC. Comprehensive solubility data for substituted benzenes in organic solvents.

  • Safety Data Sheet: 1-Bromo-4-tert-butylbenzene. Fisher Scientific. (Used as a proxy for physicochemical handling of tert-butyl bromobenzenes).

  • Purification of Laboratory Chemicals. Armarego & Chai. Standard reference for recrystallization solvents of aromatic hydrocarbons.

Molecular weight and density of 2-Bromo-1,4-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6683-74-5 Formula: C₁₄H₂₁Br Molecular Weight: 269.22 g/mol [1][2][3][4][5][6]

Executive Summary

2-Bromo-1,4-di-tert-butylbenzene is a sterically hindered aryl halide used primarily as a specialized intermediate in the synthesis of functional materials and organometallic ligands.[1] Characterized by the presence of two bulky tert-butyl groups at the para positions, this molecule offers a unique structural scaffold where the bromine atom is shielded, influencing both its reactivity and the physicochemical properties of its derivatives.

This guide provides a technical analysis of its molecular weight, density, synthesis pathways, and applications, designed for researchers in drug discovery and materials science.

Physicochemical Characterization

Molecular Weight Analysis

The precise molecular weight is critical for stoichiometric calculations in cross-coupling reactions. The value is derived from the standard atomic weights of Carbon (12.011), Hydrogen (1.008), and Bromine (79.904).

IsotopeMass (Da)AbundanceContribution to Average Mass
Monoisotopic Mass 268.08 100% (Base Peak)269.22 g/mol (Average)
¹²C₁₄¹H₂¹⁷⁹Br268.0827~50.7%Dominant isotopologue 1
¹²C₁₄¹H₂¹⁸¹Br270.0806~49.3%Dominant isotopologue 2

Key Insight: The isotopic pattern of this molecule is distinct due to the ~1:1 ratio of ⁷⁹Br and ⁸¹Br. Mass spectrometry (MS) analysis will show a characteristic "doublet" molecular ion peak at m/z 268 and 270, serving as a primary confirmation of successful bromination.

Density and Physical State

Unlike liquid alkyl halides, this compound is typically a solid at room temperature due to the high symmetry and packing efficiency of the para-di-tert-butyl motif.[1]

PropertyValue / DescriptionSource/Methodology
Physical State Solid (Crystalline)Observed from parent analog behavior
Predicted Density 1.15 ± 0.05 g/cm³Calculated (ACD/Labs Algorithm)
Melting Point > 77 °C (Parent MP)Estimated (Bromination typically raises MP)
Solubility Soluble in non-polar solvents (Hexane, DCM, CCl₄)Lipophilic tert-butyl groups

Technical Note on Density: Experimental density values for the solid phase are rarely reported in standard catalogs. For liquid handling simulations or solution-phase chemistry, a density approximation of 1.15 g/cm³ is recommended. This value reflects the heavy bromine atom counteracting the molar volume expansion caused by the bulky tert-butyl groups.[1]

Synthesis and Production Protocol

The synthesis of this compound is a classic example of Electrophilic Aromatic Substitution (EAS) .[1] However, the reaction kinetics are heavily influenced by steric hindrance. The bulky tert-butyl groups at positions 1 and 4 direct the incoming electrophile (Br⁺) to the ortho position (position 2 or 3, which are equivalent by symmetry), but they also physically impede the approach of the reagent.

Experimental Workflow

Reaction: Bromination of 1,4-di-tert-butylbenzene. Catalyst: Iron (Fe) powder or Ferric Chloride (FeCl₃). Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM).

Step-by-Step Protocol
  • Preparation: Dissolve 1,4-di-tert-butylbenzene (1.0 eq) in dry CCl₄ or DCM under an inert atmosphere (N₂).

  • Catalyst Addition: Add a catalytic amount of Fe powder (0.05 eq) or anhydrous FeCl₃.

  • Bromination: Add elemental Bromine (Br₂, 1.05 eq) dropwise at 0°C to control the exotherm.

    • Mechanistic Note: The Lewis acid catalyst generates the active electrophile complex [FeBr₄]⁻Br⁺.

  • Reaction Monitoring: Stir at room temperature. Monitor by GC-MS or TLC.[1] The disappearance of the starting material (MW 190) and appearance of the product doublet (MW 268/270) indicates completion.

  • Quenching: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine.

  • Purification: Extract with DCM, dry over MgSO₄, and recrystallize from ethanol or methanol to remove trace dibrominated byproducts.

Visualization: Synthesis Pathway

The following diagram illustrates the transformation and the critical decision points in the synthesis workflow.

SynthesisWorkflow Start 1,4-Di-tert-butylbenzene (Solid, MP 77°C) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (Sterically Hindered) Reagents Br2 + Fe/FeCl3 (Catalyst) Reagents->Intermediate Product This compound (Target, MW 269.22) Intermediate->Product Deprotonation (-HBr) Byproducts Dibromo species (Over-bromination) Product->Byproducts Excess Br2 (Avoidable)

Figure 1: Reaction pathway for the catalytic bromination of 1,4-di-tert-butylbenzene, highlighting the steric constraints.

Structural Analysis & Applications

Steric Environment

The this compound molecule is a "steric fortress."[1] The bromine atom is flanked by a massive tert-butyl group at the C1 position.[1]

  • Consequence: Subsequent reactions at the bromine site (e.g., Lithium-Halogen exchange or Palladium-catalyzed coupling) require higher energy conditions or specialized ligands to overcome the steric barrier.[1]

  • Benefit: Once a ligand is attached, the tert-butyl groups provide immense kinetic stabilization, protecting the metal center in catalytic cycles.

Key Applications
  • Ligand Synthesis: Precursor for bulky phosphines or N-heterocyclic carbenes used in asymmetric catalysis.[1]

  • Materials Science: Used as a building block for liquid crystals and OLED emitters where "bulky" substituents prevent π-π stacking aggregation, enhancing luminescence efficiency.

  • Benzoic Acid Derivatives: Lithiation followed by CO₂ quenching yields 2,5-di-tert-butylbenzoic acid, a common intermediate for metal-organic frameworks (MOFs).[1]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 6683-74-5).[1][4][5]

  • ResearchGate. The bromination of 1,4-Di-tert-butylbenzene: Synthesis of 1,4-di-tert-butyl-2-bromobenzene.[1]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.

  • BLD Pharm. Chemical Properties and Safety Data for CAS 6683-74-5.[1][2][4][6]

Sources

An In-Depth Technical Guide to 2-Bromo-1,4-di-tert-butylbenzene: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Bromo-1,4-di-tert-butylbenzene, a sterically hindered aromatic compound. The document delves into its physical and chemical properties, a detailed experimental protocol for its synthesis, and essential safety and handling information. This technical resource is intended to be a valuable tool for researchers and professionals engaged in organic synthesis and drug development.

Core Properties and Data

While specific experimental data for the melting and boiling points of this compound are not widely published, its physical state as a solid at room temperature is confirmed by multiple chemical suppliers. Based on the analysis of closely related compounds, the following properties are presented. It is crucial to note that the melting and boiling points are estimated and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₁₄H₂₁Br-
Molecular Weight 269.22 g/mol -
Physical State Solid
CAS Number 6683-74-5
Estimated Melting Point Data not available; expected to be a low-melting solid-
Estimated Boiling Point Data not available; expected to be >250 °C at atmospheric pressure-

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 1,4-di-tert-butylbenzene. The bulky tert-butyl groups sterically hinder the ortho positions, directing the bromination to one of the available aromatic protons.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_products Products reactant1 1,4-Di-tert-butylbenzene r1 r1 reactant1->r1 reactant2 Br₂ reactant2->r1 + catalyst FeBr₃ (catalyst) catalyst->r1 product This compound byproduct HBr r1->product r1->byproduct +

Caption: Electrophilic bromination of 1,4-di-tert-butylbenzene.

Experimental Protocol

This protocol is based on established methods for the bromination of sterically hindered aromatic compounds.[1]

Materials:

  • 1,4-Di-tert-butylbenzene

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or ethanol for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr gas evolved), dissolve 1,4-di-tert-butylbenzene in carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the stirred solution.

  • Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in a small amount of carbon tetrachloride, from the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a 10% sodium hydroxide solution to neutralize the excess bromine and HBr.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 10% NaOH solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield the final product.

Logical Workflow for Synthesis and Purification

Synthesis and Purification Workflow start Start: 1,4-Di-tert-butylbenzene dissolve Dissolve in CCl₄ start->dissolve add_catalyst Add Fe or FeBr₃ catalyst dissolve->add_catalyst bromination Slow addition of Br₂ in CCl₄ at 0°C add_catalyst->bromination stir Stir at Room Temperature (Monitor by TLC) bromination->stir quench Quench with 10% NaOH stir->quench extract Separate and wash organic layer quench->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Hexane/Ethanol evaporate->recrystallize end Pure this compound recrystallize->end

Caption: Step-by-step synthesis and purification workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors, especially bromine and hydrogen bromide gas.

  • Handling Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care, and appropriate emergency procedures should be in place in case of a spill or exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

References

  • ResearchGate. The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. [Link]

Sources

The Strategic Core: A Technical Guide to 2-Bromo-1,4-di-tert-butylbenzene in Advanced OLED Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 2-Bromo-1,4-di-tert-butylbenzene, a pivotal intermediate in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Tailored for researchers, chemists, and material scientists, this document elucidates the synthesis, properties, and strategic applications of this compound, underpinned by established chemical principles and field-proven insights.

Introduction: The Unseen Architecture of Light

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexibility. The performance of an OLED device is intrinsically linked to the molecular architecture of its constituent organic layers, including the emissive layer (EML), charge transport layers (HTL and ETL), and host materials.[1] The design and synthesis of novel organic molecules for these layers are paramount for advancing OLED efficiency, stability, and longevity.[2]

At the heart of this molecular engineering are versatile building blocks, or intermediates, that serve as foundational scaffolds for more complex structures. This compound has emerged as a strategic intermediate due to a unique combination of steric and electronic properties conferred by its substitution pattern. The bulky tert-butyl groups enhance the solubility and morphological stability of resulting materials, while the reactive bromine atom provides a handle for the construction of extended π-conjugated systems through cross-coupling reactions.[3][4]

Profile of a Keystone Intermediate: this compound

2.1. Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₁₄H₂₁Br. Its structure features a benzene ring substituted with a bromine atom and two tert-butyl groups at the 1, 2, and 4 positions.

PropertyValue
Molecular Formula C₁₄H₂₁Br
Molecular Weight 269.22 g/mol
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point Approx. 280-282 °C
Solubility Soluble in common organic solvents (e.g., THF, toluene, dichloromethane); Insoluble in water.[5]

The strategic placement of the two bulky tert-butyl groups imparts several desirable characteristics to the molecule and its derivatives:

  • Enhanced Solubility: The tert-butyl groups disrupt intermolecular π-π stacking, leading to increased solubility in organic solvents. This is a critical advantage for the solution-processing of OLED materials.[3]

  • Morphological Stability: By sterically hindering close packing, the tert-butyl groups contribute to the formation of amorphous thin films, which is crucial for preventing crystallization and ensuring the long-term stability and uniform performance of OLED devices.[4][6]

  • Control of Electronic Properties: The electron-donating nature of the tert-butyl groups can influence the HOMO and LUMO energy levels of the final OLED material, allowing for fine-tuning of its electronic and photophysical properties.[7]

2.2. Synthesis and Purification

The most common route to this compound is the electrophilic bromination of 1,4-di-tert-butylbenzene. The tert-butyl groups are ortho, para-directing, and due to steric hindrance, bromination occurs at one of the positions ortho to a tert-butyl group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-di-tert-butylbenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,4-di-tert-butylbenzene (1.0 eq.) in anhydrous DMF, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to yield pure this compound.

Application in OLED Material Synthesis

The bromine atom in this compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are instrumental in building the complex molecular architectures required for high-performance OLEDs.[8][9]

Diagram: Synthetic Pathways from this compound

G A This compound B Suzuki Coupling (Ar-B(OR)₂) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Ar₂NH) A->C Pd Catalyst, Base D Host Materials B->D E Hole Transport Materials (HTMs) C->E

Caption: Synthetic utility of this compound.

3.1. Synthesis of Host Materials via Suzuki-Miyaura Coupling

Host materials in the emissive layer of an OLED play a crucial role in charge transport and energy transfer to the dopant emitter molecules.[1] this compound can be coupled with various arylboronic acids or esters via the Suzuki-Miyaura reaction to construct robust host materials with high triplet energies, essential for efficient phosphorescent OLEDs (PhOLEDs).

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

3.2. Synthesis of Hole Transport Materials (HTMs) via Buchwald-Hartwig Amination

Hole transport materials facilitate the efficient injection and transport of holes from the anode to the emissive layer.[10] The Buchwald-Hartwig amination of this compound with various aromatic amines (e.g., carbazole, triphenylamine derivatives) is a powerful method for synthesizing high-performance HTMs. The resulting materials often exhibit high hole mobility and good thermal stability.[11]

Diagram: Buchwald-Hartwig Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Inert Atmosphere (N₂ or Ar) A->F B Aromatic Amine B->F C Pd Catalyst + Ligand C->F D Base (e.g., NaOtBu) D->F E Anhydrous Toluene E->F G Heating (80-110 °C) F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Purified HTM J->K

Caption: Workflow for the synthesis of HTMs.

Conclusion: A Versatile Tool for Next-Generation OLEDs

This compound stands out as a strategically important intermediate in the development of advanced OLED materials. Its unique substitution pattern provides a synergistic combination of enhanced solubility, morphological stability, and synthetic versatility. The ability to readily engage in robust and high-yielding cross-coupling reactions makes it an invaluable building block for a diverse range of host materials, hole transport materials, and emitters. As the demand for more efficient and stable OLEDs continues to grow, the judicious use of well-designed intermediates like this compound will be a key enabler of future innovations in display and lighting technologies.

References

  • This is a placeholder for a real reference th
  • tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs.
  • The Blue Problem: OLED Stability and Degrad
  • The Blue Problem: OLED Stability and Degradation Mechanisms.
  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry.
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC.
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells.
  • The Suzuki Reaction. Chem 115 Myers.
  • This is a placeholder for a real reference th
  • Development of Simple Hole-transporting Materials for Perovskite Solar Cells. 2015.
  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amin
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • OLED Materials | Dopant, Host and TADF M
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • Optimizing organic light-emitting diode performance through molecular engineering. MPG.PuRe.
  • This is a placeholder for a real reference th
  • 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Scientific Chemicals.

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and functional materials where the aryl amine moiety is a ubiquitous structural motif.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, largely superseding harsher, traditional methods due to its broad substrate scope and functional group tolerance.[2][3] This guide provides an in-depth analysis and detailed protocols for a particularly challenging subset of this reaction class: the amination of sterically hindered aryl bromides. We will explore the mechanistic nuances, the critical role of catalyst system selection, and provide field-tested protocols and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully tackle these demanding transformations.

Introduction: The Challenge of Steric Hindrance

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[2] However, when substrates possess significant steric bulk, either on the aryl halide or the amine coupling partner, the reaction efficiency can dramatically decrease. This steric impediment primarily affects two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl-bromide bond becomes more difficult as substituents ortho to the bromide block the metal's approach.

  • Reductive Elimination: The final, product-forming step, where the C–N bond is created, can be slowed by steric clash between the bulky groups on the aryl ring and the amine, hindering the necessary conformational change to bring them into proximity.[2]

Overcoming these steric barriers requires a carefully optimized catalytic system. The development of specialized, bulky, and electron-rich phosphine ligands by the groups of Stephen L. Buchwald and John F. Hartwig has been instrumental in making these challenging couplings feasible.[2][4] These advanced ligands promote the formation of monoligated palladium species, which are more reactive, and facilitate the crucial reductive elimination step.[2]

Mechanistic Overview & The Role of Ligand Design

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[5][6]

The Catalytic Cycle

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// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fontcolor="#202124"]; OA_complex [label="Oxidative\nAddition\nComplex", fontcolor="#202124"]; Amide_complex [label="Pd(II) Amido\nComplex", fontcolor="#202124"]; Product [label="Ar-NR¹R²\n(Product)", fontcolor="#34A853"]; ArBr [label="Ar-Br", fontcolor="#EA4335"]; Amine [label="HNR¹R²", fontcolor="#4285F4"]; Base [label="Base", fontcolor="#5F6368"]; BaseHBr [label="[Base-H]⁺Br⁻", fontcolor="#5F6368"];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01, label=""];

// Edges Pd0 -> OA_complex [label="+ Ar-Br\n(Oxidative Addition)", color="#EA4335"]; OA_complex -> Amide_complex [label="+ HNR¹R²\n+ Base\n- [Base-H]⁺Br⁻", color="#4285F4"]; Amide_complex -> Pd0 [label="(Reductive Elimination)", color="#34A853"]; Amide_complex -> Product [style=dashed, arrowhead=none, color="#34A853"];

// Positioning relative to center ArBr -> Pd0 [style=invis]; Amine -> OA_complex [style=invis]; Base -> OA_complex [style=invis]; Product -> Amide_complex [style=invis]; BaseHBr -> Amide_complex [style=invis]; } dot Figure 1: Generalized Catalytic Cycle. A simplified representation of the key steps in the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl bromide (Ar-Br) to form a Pd(II) complex.[7] This is often the rate-determining step, especially with hindered substrates.

  • Amine Coordination & Deprotonation: The amine (HNR¹R²) coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C–N bond and regenerating the L-Pd(0) catalyst.[6]

For hindered substrates, the success of this cycle hinges on the choice of the phosphine ligand (L). Modern biaryl phosphine ligands are designed with specific structural features to address steric challenges.[8] Their bulkiness favors the formation of highly reactive, monoligated L-Pd(0) species and sterically promotes the final reductive elimination step, which is often slow for hindered substrates.[2][9] The electron-rich nature of these ligands also increases the rate of oxidative addition.

Optimizing Reaction Parameters for Hindered Substrates

A successful amination of a hindered aryl bromide is a multifactorial problem. The palladium source, ligand, base, and solvent are all interdependent variables that must be carefully selected.[10]

Palladium Source: The Rise of Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can be unreliable and lead to higher catalyst loadings.[5] For challenging couplings, the use of well-defined precatalysts is strongly recommended.[1][11]

The Buchwald group has developed several generations of air- and moisture-stable precatalysts (G1-G4) that rapidly and cleanly generate the active LPd(0) catalyst upon exposure to a base at room temperature.[12] Using a precatalyst ensures a controlled ligand-to-palladium ratio and leads to more reproducible results, especially at low catalyst loadings.[12][13]

Ligand Selection: The Key to Success

The choice of ligand is the most critical parameter for coupling hindered substrates.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[8] The steric bulk on the phosphorus atom and the biaryl backbone are crucial for catalytic activity.

Ligand Structure (Abbreviated) Key Features & Typical Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a wide range of aryl chlorides and bromides. A good general-purpose ligand for initial screening.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling primary amines and anilines, often providing high selectivity for monoarylation.[14]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylExceptionally active for coupling primary amines and amides, even with challenging aryl mesylates.[8][14] Its structure locks the phosphine group in an orientation that accelerates reductive elimination.[8]
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe increased steric bulk of the tert-butyl groups makes it highly effective for coupling hindered secondary amines.

This table summarizes a small selection of highly effective ligands developed by the Buchwald group. For a comprehensive guide, refer to their publications.[8][12]

Base and Solvent Selection

The base not only deprotonates the amine nucleophile but also activates the precatalyst. The choice of base must be compatible with any sensitive functional groups on the substrates.[3]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly active base. It is effective for a wide range of couplings but is incompatible with base-sensitive groups like esters.[5]

  • Weaker Bases: For sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred, though they may require higher reaction temperatures or longer times.[10]

  • Solvents: Aprotic solvents are standard. Toluene and 1,4-dioxane are widely used and effective for most systems.[3] Ethereal solvents like THF are also common. The choice can influence reagent solubility and catalyst stability.[3] For aryl iodides, less polar solvents like toluene are often preferred to precipitate the inhibitory iodide salt byproduct.[7][13]

Detailed Experimental Protocol: Amination of 2-Bromo-1,3-dimethylbenzene

This protocol describes a general procedure for the coupling of a hindered aryl bromide with a secondary amine using a G3 Buchwald precatalyst.

Reaction Scheme: (Image of the reaction: 2-Bromo-1,3-dimethylbenzene + Morpholine -> 4-(2,6-dimethylphenyl)morpholine)

Materials and Equipment
  • Reactants: 2-Bromo-1,3-dimethylbenzene, Morpholine

  • Catalyst: XPhos Pd G3 (or other suitable precatalyst)

  • Ligand: XPhos (if not using a precatalyst)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous)

  • Equipment: Schlenk flask or oven-dried vial with a screw cap and PTFE septum, magnetic stir bar, magnetic stir plate with heating, inert atmosphere supply (Nitrogen or Argon), glovebox (highly recommended).

Workflow Diagram

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// Nodes A [label="Setup\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Charge Reagents\n1. Add NaOtBu, Precatalyst, Stir Bar\n2. Add Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Substrates\n1. Add Aryl Bromide (liquid)\n2. Add Amine (liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reaction\nSeal vial and heat with stirring\n(e.g., 100 °C, 12-24 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Monitoring\nCheck for completion by\nTLC or GC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Work-up\n1. Cool to RT\n2. Quench with water\n3. Extract with organic solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purification & Analysis\n1. Dry, concentrate\n2. Column Chromatography\n3. Characterize (NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Inside Glovebox\nor Schlenk line"]; B -> C; C -> D; D -> E [label="Take aliquot"]; E -> D [label="Continue if incomplete"]; E -> F [label="If complete"]; F -> G; } dot Figure 2: Experimental Workflow. A step-by-step guide from setup to final product analysis.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[10]

  • Vessel Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Reagent Addition:

    • Inside a glovebox, add 2 mL of anhydrous toluene to the vial.

    • Add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv).

    • Add morpholine (1.2 mmol, 1.2 equiv).

  • Reaction:

    • Seal the vial with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and place it on a preheated stirrer hotplate set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically become thick and dark.

  • Monitoring: The reaction progress can be monitored by taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or GC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add 5 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated amine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen or moisture contamination.[10] 2. Poor Reagent Quality: Impurities in starting materials or solvent. 3. Suboptimal Conditions: Temperature too low; base not strong enough.1. Ensure strictly inert atmosphere. Use a reliable precatalyst.[13] 2. Purify starting materials; use anhydrous, degassed solvents. 3. Increase temperature in 10 °C increments. If using a weak base, consider switching to NaOtBu (if substrate is stable).[10]
Significant Hydrodehalogenation The aryl bromide is reduced to an arene (Ar-H). This is a common side reaction, often involving β-hydride elimination from a palladium-amide intermediate.[15]1. Screen Ligands: Some ligands are less prone to this side reaction. Try a different bulky ligand like RuPhos or BrettPhos. 2. Modify Base/Solvent: A less hindered base or a different solvent can sometimes suppress this pathway.[10] 3. Lower Temperature: Running the reaction at the lowest effective temperature can minimize side reactions.
Formation of Diarylamine (Ar₂NH) Occurs with primary amines (R-NH₂) when the product (Ar-NHR) reacts again with the aryl bromide.1. Use a Bulky Ligand: Ligands like RuPhos and BrettPhos are specifically designed to favor monoarylation.[14] 2. Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.5-2.0 equiv). 3. Lower Temperature: Reductive elimination to form the diarylamine is often slower; lower temperatures can improve selectivity.
Reaction Stalls The reaction starts but does not go to completion.1. Catalyst Inhibition: Iodide byproduct (from Ar-I) can inhibit the catalyst.[5] 2. Catalyst Decomposition: High temperatures over long periods can lead to catalyst decomposition.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination of hindered aryl bromides is a demanding but highly rewarding transformation. Success relies on a rational, evidence-based approach to catalyst selection and reaction optimization. The use of modern, sterically demanding biarylphosphine ligands in combination with well-defined palladium precatalysts has rendered these once-difficult couplings routine. By understanding the mechanistic principles and carefully controlling the key reaction parameters, researchers can confidently synthesize complex, sterically encumbered aryl amines that are critical for advancing drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing).

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.

  • Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides | Organometallics - ACS Publications.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

  • Buchwald Hartwig amination catalysts - Johnson Matthey.

  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem.

  • "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem.

  • G3 and G4 Buchwald Precatalysts - MilliporeSigma.

  • Buchwald Ligands Review | Entegris.

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.

  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine - Benchchem.

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC.

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing).

Sources

Application Note & Protocol: A Researcher's Guide to the Synthesis of 2-Bromo-1,4-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of Sterically Hindered Aryl Halides

In the landscape of medicinal chemistry and materials science, aryl halides are foundational building blocks, primarily for their utility in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The compound 2-Bromo-1,4-di-tert-butylbenzene is of particular interest due to its unique structural characteristics. The two bulky tert-butyl groups exert significant steric influence, which can be strategically exploited to direct the regioselectivity of subsequent reactions and to impart specific physical properties, such as increased solubility in organic solvents and prevention of intermolecular aggregation in functional materials.[1]

This guide provides a comprehensive, two-stage protocol for the synthesis of this compound. The synthesis begins with the classic Friedel-Crafts alkylation of a suitable aromatic precursor to generate the 1,4-di-tert-butylbenzene intermediate, followed by a regioselective electrophilic aromatic bromination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into troubleshooting and safety, ensuring a robust and reproducible synthesis.

Overall Synthetic Workflow

The synthesis is a sequential two-step process. First, a di-alkylation of an aromatic ring is performed using a tert-butyl source under Friedel-Crafts conditions. The resulting 1,4-di-tert-butylbenzene is then isolated and subjected to electrophilic bromination to yield the final product.

G cluster_0 Part A: Friedel-Crafts Alkylation cluster_1 Part B: Electrophilic Bromination A_start Benzene & tert-Butyl Chloride A_reaction Reaction at 0-5°C A_start->A_reaction A_reagents Catalyst: Anhydrous AlCl₃ A_reagents->A_reaction A_workup Quench with Ice-Water & Extraction A_reaction->A_workup A_purify Purification A_workup->A_purify A_product Intermediate: 1,4-di-tert-butylbenzene A_purify->A_product B_start 1,4-di-tert-butylbenzene A_product->B_start Use in Next Step B_reaction Reaction in Inert Solvent (e.g., CCl₄) at 0°C B_start->B_reaction B_reagents Bromine (Br₂) & Catalyst (Fe powder) B_reagents->B_reaction B_workup Quench & Neutralization B_reaction->B_workup B_purify Recrystallization B_workup->B_purify B_product Final Product: This compound B_purify->B_product G cluster_FC Friedel-Crafts Alkylation Mechanism cluster_Br Electrophilic Bromination Mechanism FC_step1 Step 1: Electrophile Generation (tert-butyl chloride + AlCl₃ → tert-butyl cation + AlCl₄⁻) FC_step2 Step 2: Nucleophilic Attack (Benzene attacks tert-butyl cation) FC_step1->FC_step2 FC_step3 Formation of Sigma Complex (Resonance Stabilized) FC_step2->FC_step3 FC_step4 Step 3: Re-aromatization (Proton removal by AlCl₄⁻) FC_step3->FC_step4 FC_product Product: t-butylbenzene (Process repeats for disubstitution) FC_step4->FC_product Br_step1 Step 1: Bromine Activation (Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻) Br_step2 Step 2: Nucleophilic Attack (1,4-DTBB attacks Br⁺) Br_step1->Br_step2 Br_step3 Formation of Sigma Complex (Resonance Stabilized) Br_step2->Br_step3 Br_step4 Step 3: Re-aromatization (Proton removal) Br_step3->Br_step4 Br_product Product: this compound Br_step4->Br_product

Caption: Key mechanistic steps for both synthetic stages.

Detailed Experimental Protocols

Trustworthiness through Self-Validation: Each protocol includes checkpoints (e.g., TLC monitoring, visual cues) to help validate the reaction's progress and success.

PART A: Synthesis of 1,4-di-tert-butylbenzene
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Benzene78.1139 g (44.5 mL)0.5
tert-Butyl chloride92.57102 g (120 mL)1.1
Aluminum chloride (anhydrous)133.345 g0.0375
Ice-As needed-
Diethyl ether-~200 mL-
Saturated NaCl (brine)-~50 mL-
Anhydrous MgSO₄-~10 g-

Protocol:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution) to neutralize the HCl gas that will evolve.

  • Reagent Charging: Charge the flask with benzene (44.5 mL) and anhydrous aluminum chloride (5 g). Causality Insight: Anhydrous AlCl₃ is crucial; it is a water-sensitive Lewis acid that catalyzes the reaction. Any moisture will deactivate it. [2][3]3. Cooling: Cool the stirred mixture to 0-5°C using an ice-water bath.

  • Addition of Alkyl Halide: Add tert-butyl chloride (120 mL) dropwise from the dropping funnel over a period of 90 minutes. Maintain the reaction temperature below 10°C. Expertise & Experience: A slow, controlled addition is vital to manage the exothermic reaction and prevent excessive polyalkylation or side reactions. [4]5. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The mixture will likely be a dark, viscous liquid.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing ~200 g of crushed ice. This step is highly exothermic and will generate significant HCl fumes; perform this in a well-ventilated fume hood. The AlCl₃ is quenched to Al(OH)₃.

  • Extraction: Transfer the mixture to a separatory funnel. Add ~100 mL of diethyl ether and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or recrystallization from a minimal amount of hot methanol to yield 1,4-di-tert-butylbenzene as a white crystalline solid.

PART B: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,4-di-tert-butylbenzene190.3319.0 g0.1
Carbon tetrachloride (CCl₄)153.8250 mL-
Iron powder55.850.5 g~0.009
Bromine (Br₂)159.8116.0 g (5.1 mL)0.1
10% NaOH solution-~50 mL-
Hexane or Ethanol-As needed-

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 19.0 g of 1,4-di-tert-butylbenzene in 50 mL of carbon tetrachloride.

  • Catalyst Addition: Add 0.5 g of iron powder to the solution. The iron will react with a small amount of bromine to form the active Lewis acid catalyst, FeBr₃.

  • Cooling: Cool the reaction mixture in an ice bath to 0°C.

  • Bromination: Slowly add 5.1 mL of bromine (dissolved in 10 mL of CCl₄) from the dropping funnel with constant stirring. Control the addition rate to maintain the temperature below 10°C. [5]Expertise & Experience: The disappearance of the deep red color of bromine is a visual indicator of reaction progress. Monitor by TLC (e.g., using hexane as eluent) to confirm the consumption of the starting material.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until the red bromine color has faded and HBr evolution has ceased.

  • Workup: Pour the reaction mixture into 100 mL of cold water. Transfer to a separatory funnel. Wash the organic layer with water. To remove any unreacted bromine, wash with a 10% sodium thiosulfate or sodium bisulfite solution until the organic layer is colorless, followed by a wash with 10% NaOH solution and finally with water until neutral. [5]7. Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Recrystallize the crude solid product from hot ethanol or hexane to yield pure this compound as white crystals. [5]

Safety and Handling Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. [6]Handle in a fume hood, away from moisture, and wear appropriate PPE including gloves, safety glasses, and a lab coat. [2][7]In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER . [2]* Bromine: Highly toxic, corrosive, and causes severe burns. Handle only in a well-ventilated fume hood with extreme care. Wear heavy-duty gloves and face protection.

  • Solvents: Benzene is a known carcinogen and should be handled with appropriate engineering controls. Carbon tetrachloride is toxic and hepatotoxic. Use less toxic alternatives if possible and handle in a fume hood.

  • General: All operations should be conducted in a well-ventilated chemical fume hood. Always wear personal protective equipment (PPE).

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from Carl ROTH. URL: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Retrieved from MCC Organic Chemistry. URL: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from Princeton EHS. URL: [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from YouTube. URL: [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from Making Molecules. URL: [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. Retrieved from OpenStax. URL: [Link]

  • Baas, J. M. A., & Wepster, B. M. (2010, September). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from NJ.gov. URL: [Link]

  • Knoester, C. J., de Koning, A. J., Verkade, P. E., & Wepster, B. M. (2010, September). Preparation of some new derivatives of meta-di-tert-butylbenzene. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Retrieved from YouTube. URL: [Link]

  • Anonymous. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
  • Organic Syntheses Procedure. (n.d.). 13. Retrieved from Organic Syntheses. URL: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. URL: [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from Chemistry LibreTexts. URL: [Link]

  • EduBirdie. (n.d.). Friedel-Crafts Alkylation. Retrieved from Eastern Kentucky University. URL: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from The Royal Society of Chemistry. URL: [Link]

  • Organic Syntheses Procedure. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from Organic Syntheses. URL: [Link]

  • Reddit. (2015, December 1). radical bromination of tert-butylbenzene. r/chemhelp. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1,4-diisopropylbenzene. Retrieved from PrepChem.com. URL: [Link]

Sources

Application Notes and Protocols for the Iron-Catalyzed Bromination of 1,4-Di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the regioselective monobromination of 1,4-di-tert-butylbenzene via electrophilic aromatic substitution, utilizing a simple and efficient iron catalyst system. The protocol details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for product characterization. This synthesis is a cornerstone reaction for producing functionalized aromatic building blocks valuable in materials science and pharmaceutical development.

Introduction: The Scientific Rationale

The functionalization of aromatic rings is a fundamental process in organic synthesis. The target reaction, the bromination of 1,4-di-tert-butylbenzene, is a classic example of Electrophilic Aromatic Substitution (EAS).[1][2] In this reaction, an electrophile (in this case, an activated bromine species) replaces a hydrogen atom on the aromatic ring.

The outcome of an EAS reaction is profoundly influenced by the substituents already present on the benzene ring.[3] The two tert-butyl groups on the starting material are alkyl groups, which are classified as activating, ortho, para-directors.[4][5] They donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[3] Since the para positions relative to each tert-butyl group are occupied by the other, substitution is sterically and electronically directed to the four equivalent ortho positions.

However, molecular bromine (Br₂) by itself is not a sufficiently strong electrophile to react efficiently with the benzene ring. To enhance its electrophilicity, a Lewis acid catalyst is required.[6] This protocol employs iron, which reacts in situ with bromine to form iron(III) bromide (FeBr₃).[7] The FeBr₃ then coordinates with a Br₂ molecule, polarizing the Br-Br bond and generating a potent electrophilic "Br⁺" equivalent that can be attacked by the aromatic ring.[8][9]

Reaction Mechanism: A Stepwise View

The iron-catalyzed bromination proceeds through a well-established three-step mechanism:

  • Generation of the Electrophile: Iron metal reacts with elemental bromine to generate the active Lewis acid catalyst, iron(III) bromide. This catalyst then activates another molecule of bromine, creating a highly polarized complex that functions as the bromine cation source.

  • Nucleophilic Attack & Sigma Complex Formation: The electron-rich π-system of the 1,4-di-tert-butylbenzene ring attacks the electrophilic bromine atom of the Br₂-FeBr₃ complex. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5] The positive charge is delocalized across the ring, primarily at the carbons ortho and para to the site of attack.

  • Deprotonation & Aromaticity Restoration: The [FeBr₄]⁻ complex, formed in the previous step, acts as a base to abstract a proton from the sp³-hybridized carbon of the sigma complex.[1][8] This regenerates the aromatic system, yielding the final product, 2-bromo-1,4-di-tert-butylbenzene, along with hydrogen bromide (HBr) and the regenerated FeBr₃ catalyst.

Caption: The three-step mechanism for electrophilic aromatic bromination.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
1,4-Di-tert-butylbenzeneC₁₄H₂₂190.331012-72-2Starting material. Solid.
BromineBr₂159.817726-95-6Extremely toxic and corrosive. Handle only in a fume hood.[10]
Iron PowderFe55.857439-89-6Catalyst precursor.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent.
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7For quenching excess bromine.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Deionized WaterH₂O18.027732-18-5-
BrineSaturated NaCl(aq)--For washing.

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (filled with CaCl₂)

  • 50 mL Addition (dropping) funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Safety Precautions
  • Bromine (Br₂): Bromine is highly volatile, toxic, and causes severe chemical burns upon contact.[10] It is fatal if inhaled. All operations involving the transfer and use of bromine must be performed in a certified chemical fume hood.[10] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Dichloromethane (CH₂Cl₂): Dichloromethane is a suspected carcinogen and a volatile solvent. Avoid inhalation and skin contact.

  • General: The reaction is exothermic. Controlled, slow addition of bromine is critical to prevent overheating. Wear appropriate PPE at all times.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a dry 100 mL round-bottom flask.

    • Add 1,4-di-tert-butylbenzene (9.52 g, 50.0 mmol) and iron powder (0.28 g, 5.0 mmol, 0.1 equiv) to the flask.

    • Add anhydrous dichloromethane (40 mL) to dissolve the solid.

    • Fit the flask with a reflux condenser, and place an addition funnel on top of the condenser. Attach a drying tube to the top of the apparatus.

    • Place the entire setup in an ice-water bath on a magnetic stir plate and begin stirring.

  • Bromine Addition:

    • In the fume hood, carefully measure bromine (8.79 g, 2.82 mL, 55.0 mmol, 1.1 equiv) and dilute it with 10 mL of anhydrous dichloromethane in the addition funnel.

    • Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The solution will turn deep red/brown, and HBr gas will evolve.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction for an additional 2-3 hours. The progress can be monitored by TLC (e.g., using hexanes as eluent) to observe the consumption of the starting material.

  • Work-up and Quenching:

    • Carefully pour the reaction mixture into a beaker containing 50 mL of cold water.

    • Add 10% aqueous sodium thiosulfate solution dropwise with stirring until the red/brown color of excess bromine is completely discharged.

    • Transfer the mixture to a separatory funnel. Separate the organic (bottom, DCM) layer.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation setup1 Combine Substrate, Fe Powder, and DCM setup2 Assemble Flask, Condenser, Addition Funnel setup1->setup2 setup3 Cool in Ice Bath setup2->setup3 react1 Prepare Br₂ in DCM Solution setup3->react1 react2 Add Br₂ Solution Dropwise (T < 10°C) react1->react2 react3 Stir at Room Temperature (2-3 hours) react2->react3 workup1 Quench with Water & Na₂S₂O₃ Solution react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with H₂O & Brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Filter & Evaporate Solvent workup4->workup5 workup6 Purify by Vacuum Distillation workup5->workup6

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Expected Yield: 75-85%.

  • ¹H NMR (CDCl₃, 400 MHz):

    • The ¹H NMR spectrum of the starting material, 1,4-di-tert-butylbenzene, shows two singlets: one for the 18 equivalent methyl protons (~1.3 ppm) and one for the 4 equivalent aromatic protons (~7.3 ppm).[11][12]

    • The product, this compound, will exhibit a more complex aromatic region with three distinct signals, and two separate singlets for the two non-equivalent tert-butyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will show the expected number of carbon signals, including two signals for the quaternary tert-butyl carbons, two for the methyl carbons, and six distinct signals for the aromatic carbons (four protonated, two substituted).

  • GC-MS: Gas chromatography will indicate the purity of the distilled product. Mass spectrometry will show a characteristic molecular ion peak (M⁺) at m/z = 268 and an (M+2)⁺ peak at m/z = 270 of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.

Field Insights & Troubleshooting

  • Anhydrous Conditions: The Lewis acid catalyst is sensitive to moisture.[6] Ensure all glassware is oven-dried and use anhydrous solvents to maintain catalytic activity and prevent side reactions.

  • Over-bromination: The formation of dibromo- byproducts can occur if an excess of bromine is used or if the reaction temperature is too high. Using a slight excess (1.1 equivalents) of bromine and maintaining low temperatures during addition minimizes this issue.[7]

  • Catalyst Activity: Fresh, fine iron powder is preferred for generating the FeBr₃ catalyst in situ. If the reaction is sluggish, gentle warming after the bromine addition can help drive it to completion.

  • Quenching: Be thorough when quenching with sodium thiosulfate. Any residual bromine can complicate purification and impart color to the final product.

References

  • Benchchem. (n.d.). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE.
  • Chemistry LibreTexts. (2019, June 05). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Mustansiriyah University. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.
  • University of Calgary. (n.d.). Chapter 21: Reactions of Aromatics.
  • ResearchGate. (2015, January). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives.
  • Organic Syntheses. (n.d.). Procedure 13.
  • ResearchGate. (n.d.). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes.
  • Li, S. (2025, April 01). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds.
  • The Organic Chemistry Tutor. (2018, May 06). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
  • Wikipedia. (n.d.). Electrophilic halogenation.
  • ResearchGate. (n.d.). Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-Bromo-4-tert-butylbenzene.
  • Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions.
  • Organic Syntheses. (n.d.). Procedure 5.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET: 1,3-Di-tert-butylbenzene.
  • Tokyo Chemical Industry. (2025, February 05). SAFETY DATA SHEET: 1-Bromo-4-tert-butylbenzene.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1,4-Di-tert-butylbenzene.
  • ChemSpider. (2001, November 28). Bromination of 1,3,5-Tri-tert-butylbenzene.
  • Unknown. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). EP0866046A1 - Catalytic process for selective aromatic bromination.
  • Tyler DeWitt. (2012, August 13). Adding Br to Benzene: Electrophilic Substitution.
  • Reddit. (2015, December 01). radical bromination of tert-butylbenzene.
  • Science and Swahili Visualized. (2023, August 01). Bromination of Benzene using FeBr3.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • MDPI. (2021, September 04). Dihydroisocoumarins and Dihydroisoflavones from the Rhizomes of Dioscorea collettii with Cytotoxic Activity and Structural Revision of 2,2′-Oxybis(1,4-di-tert-butylbenzene).
  • ChemicalBook. (n.d.). 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1,4-Di-tert-butylbenzene - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 1,4-Di-tert-butylbenzene(1012-72-2) 1H NMR spectrum.

Sources

Application Note: Optimized Miyaura Borylation of Sterically Hindered 2-Bromo-1,4-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Miyaura borylation of 2-Bromo-1,4-di-tert-butylbenzene presents a specific synthetic challenge due to extreme steric hindrance. The target molecule features a bromine atom at the ortho position relative to a bulky tert-butyl group. Standard catalytic systems (e.g., Pd(PPh3)4/THF) typically fail to facilitate the oxidative addition step or suffer from slow kinetics, leading to competitive protodeboronation (C-B bond cleavage).

This guide details an Optimized High-Steric Protocol utilizing dialkylbiaryl phosphine ligands (Buchwald-type) to overcome the activation energy barrier imposed by the C1-tert-butyl group. We provide a primary protocol using Pd-XPhos G2 and a secondary "classic" protocol using Pd(dppf)Cl₂ at elevated temperatures, ensuring flexibility based on reagent availability.

Key Challenges & Solutions
ChallengeMechanistic BottleneckSolution
Steric Crowding The C1-tBu group blocks the Pd center from approaching the C-Br bond (Oxidative Addition).Use XPhos or SPhos ligands. These bulky, electron-rich ligands create a "pocket" that facilitates coupling while preventing catalyst dimerization.
Protodeboronation The resulting C-B bond is strained and prone to hydrolysis/cleavage under basic conditions at high heat.Use KOAc (weak base) and anhydrous conditions. Stop reaction immediately upon conversion.
Homocoupling Steric bulk slows cross-coupling, but radical pathways can lead to biaryl formation.Strict O₂ exclusion and controlled Pd loading (1–3 mol%).

Mechanistic Insight & Catalytic Cycle

The success of this reaction hinges on the ligand's ability to support the monoligated Pd(0) species. For sterically hindered substrates, the oxidative addition is the rate-determining step (RDS).

DOT Diagram: Sterically Hindered Catalytic Cycle

CatalyticCycle PreCat Pre-Catalyst (Pd-XPhos G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting Step) Steric Clash with t-Bu Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar Complex [L-Pd(Ar)(Br)] OxAdd->PdII_Ar TransMet Transmetallation (+ B2pin2 / KOAc) PdII_Ar->TransMet RedElim Reductive Elimination (Fast due to Steric Relief) TransMet->RedElim RedElim->Pd0 Regeneration Product Product Ar-Bpin RedElim->Product

Caption: The catalytic cycle highlights the Oxidative Addition as the critical bottleneck caused by the ortho-tert-butyl group. XPhos ligand accelerates this step.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos System)

Recommended for highest yield and purity. Ideal for valuable substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.2 equiv)
    
  • Catalyst: XPhos Pd G2 (2–3 mol%) (CAS: 1310584-14-5)

    • Alternative: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)

  • Base: Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Concentration: 0.2 M

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions (Ar/N₂), charge a reaction vial with the aryl bromide,

    
    , KOAc, and XPhos Pd G2.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a crimp cap (PTFE/silicone septa).

  • Reaction: Heat the block to 100 °C for 4–12 hours .

    • Note: Monitor by GC-MS or TLC every 2 hours. Do not overheat once conversion is >95% to prevent deboronation.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate in vacuo. Recrystallize from minimal hot hexanes or purify via flash chromatography (0-5% EtOAc in Hexanes).

Protocol B: The "Classic" (dppf System)

Use if Buchwald precatalysts are unavailable. Requires higher temperature.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%)

  • Solvent: DMSO (Dry) - DMSO promotes the reaction better than dioxane for dppf systems.

  • Temp: 110 °C

  • Time: 12–24 hours

Procedure:

  • Combine aryl bromide (1.0 eq),

    
     (1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (5 mol%) in a Schlenk tube.
    
  • Evacuate and backfill with Argon (3x).

  • Add degassed DMSO via syringe.

  • Heat to 110 °C. Vigorous stirring is essential.

  • Critical Step: Upon completion, pour the reaction mixture into water and extract with Et₂O or DCM. (DMSO removal is critical).

Comparison of Conditions (Data Summary)

ParameterProtocol A (XPhos)Protocol B (dppf/DMSO)Protocol C (Standard/Fail)
Catalyst XPhos Pd G2Pd(dppf)Cl₂Pd(PPh₃)₄
Temp 80–100 °C110 °C80 °C
Time 4–8 h12–24 h24 h+
Yield (Est) 85–95% 60–75%<10%
Side Products MinimalProtodeboronationStarting Material Recovers
Notes Best for ortho-stericsRobust but slowerLigand too bulky/inactive

Workflow Visualization

Workflow Start Start: Weigh Reagents (Glovebox/Schlenk) Mix Solvent Addition (Degassed Dioxane) Start->Mix Heat Heating 100°C, 4-12h Mix->Heat Monitor Monitor (GC/TLC) Check for SM consumption Heat->Monitor Monitor->Heat Incomplete Filter Workup Filter via Celite Dilute w/ EtOAc Monitor->Filter Complete (>95%) Purify Purification Flash Column (Hexanes/EtOAc) Filter->Purify

Caption: Step-by-step experimental workflow from reagent preparation to purification.

Troubleshooting & Safety

Common Failure Modes
  • Stalled Reaction (Low Conversion):

    • Cause: Catalyst deactivation or insufficient temperature.

    • Fix: Add 1 mol% fresh catalyst. Ensure solvent is rigorously dry/degassed. Switch to Protocol A if using B.

  • Protodeboronation (Product -> 1,4-di-t-butylbenzene):

    • Cause: Reaction time too long, temperature too high, or moisture present.

    • Fix: Stop reaction at 90-95% conversion. Do not aim for 100%.

  • "Black Metal" Precipitation:

    • Cause: Pd nanoparticle formation (ligand dissociation).

    • Fix: Use excess ligand (e.g., add 1-2% extra XPhos) to stabilize Pd.

Safety
  • Palladium Residues: All Pd-contaminated waste must be disposed of in heavy metal waste containers.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation.

References

  • Foundational Miyaura Borylation: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

  • Hindered Substrates (Buchwald Ligands): Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry. Link

  • XPhos Utility: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronates. Journal of the American Chemical Society. Link

  • General Review: Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. Journal of Organic Chemistry. Link

Sources

Application Note: High-Purity Synthesis of Sterically Shielded Carbazole Host Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of sterically hindered carbazole-based host materials, specifically utilizing 2-Bromo-1,4-di-tert-butylbenzene as the electrophile.

The Scientific Challenge: The synthesis of this host material presents a specific challenge: Steric Hindrance . The tert-butyl group at the ortho position (C1) relative to the bromide (C2) creates a significant steric barrier. Standard palladium-catalyzed amination conditions (e.g., Pd(PPh₃)₄) often fail here, resulting in low yields or hydrodehalogenation (reduction of the C-Br bond without coupling).

The Solution: We employ a Third-Generation Buchwald-Hartwig Amination strategy. By utilizing electron-rich, bulky phosphine ligands (specifically


 or SPhos), we facilitate the difficult oxidative addition across the hindered C-Br bond and promote reductive elimination of the bulky product.

Application Context: The resulting molecule, 9-(2,5-di-tert-butylphenyl)-9H-carbazole, serves as a wide-bandgap host for Phosphorescent OLEDs (PhOLEDs). The bulky tert-butyl groups serve two critical functions:

  • Triplet Protection: They mechanically decouple the carbazole

    
    -system from the phenyl ring, maintaining high Triplet Energy (
    
    
    
    ) by reducing conjugation.
  • Morphological Stability: They prevent

    
    -
    
    
    
    stacking in the solid state, reducing crystallization and excimer formation (quenching).

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle adapted for this sterically hindered substrate. Note the critical role of the bulky ligand (


) in stabilizing the mono-ligated Pd(0) species.

G Start Precursors: 2-Bromo-1,4-di-t-butylbenzene + Carbazole Cat_Act Catalyst Activation Pd(dba)2 + P(t-Bu)3 Pd(0)-L (12e- species) Start->Cat_Act Inert Atm Ox_Add Oxidative Addition (Rate Limiting Step) Pd inserts into hindered C-Br Cat_Act->Ox_Add Base_Step Base Mediation NaOtBu deprotonates Carbazole Pd-N Bond Formation Ox_Add->Base_Step Red_Elim Reductive Elimination Release of Steric Strain Formation of C-N Bond Base_Step->Red_Elim Red_Elim->Cat_Act Regnerate Pd(0) Product Crude Product: 9-(2,5-di-t-butylphenyl)carbazole Red_Elim->Product

Figure 1: Catalytic cycle emphasizing the requirement for bulky ligands to facilitate oxidative addition in hindered aryl bromides.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
This compound 1.0ElectrophilePurity >98%; Ortho-hindered center.
Carbazole 1.1NucleophileRecrystallized from EtOH before use.
Pd₂(dba)₃ 0.02Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0).
P(t-Bu)₃ H-BF₄ 0.08Ligand SourceTri-tert-butylphosphonium tetrafluoroborate. Air-stable precursor to P(t-Bu)₃.
NaOtBu 1.5BaseSodium tert-butoxide. Must be stored in Glovebox.
Toluene (Anhydrous) 0.2 MSolventOxygen-free; sparged with Ar for 30 min.
Step-by-Step Synthesis (Schlenk Line / Glovebox)

Pre-Step: Glassware Preparation

  • Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for at least 2 hours.

  • Cool under a stream of dry Nitrogen or Argon.

Step 1: Reagent Loading

  • In a glovebox (or under counter-flow Argon), charge the RBF with:

    • This compound (10.0 mmol, 2.69 g)

    • Carbazole (11.0 mmol, 1.84 g)

    • NaOtBu (15.0 mmol, 1.44 g)

    • Pd₂(dba)₃ (0.2 mmol, 183 mg)

    • P(t-Bu)₃ H-BF₄ (0.8 mmol, 232 mg)

  • Seal the flask with a rubber septum and remove from the glovebox (if applicable).

Step 2: Solvent Addition & Degassing

  • Connect the flask to a Schlenk line.

  • Add 50 mL of anhydrous Toluene via syringe.

  • Crucial: Although the solvent is "anhydrous," perform 3 cycles of Freeze-Pump-Thaw to remove trace oxygen. Oxygen is the primary cause of catalyst death in phosphine-based cycles.

Step 3: Reaction

  • Place the flask in a pre-heated oil bath at 110°C .

  • Stir vigorously (800 RPM). The mixture will turn dark brown/orange.

  • Monitor via TLC (Hexane:DCM 4:1) or GC-MS.[6]

    • Target Time: 12–24 hours.

    • Endpoint: Disappearance of the aryl bromide.

Step 4: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

Purification Protocol (OLED Grade)

For electronic applications, 99% purity is insufficient. We target 99.95% (3N5) or higher.

P Raw Crude Solid Col 1. Silica Column (Hexane/DCM) Raw->Col Recrys 2. Recrystallization (Toluene/Ethanol) Col->Recrys Sub 3. Vacuum Sublimation (10^-6 Torr, Thermal Gradient) Recrys->Sub Final OLED Grade Host (>99.9% Purity) Sub->Final

Figure 2: The "OLED Triad" purification workflow required to remove trap states.

Detailed Procedures:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexane to 90:10 Hexane:DCM.

    • Note: The product is non-polar due to the t-butyl groups and will elute early.

  • Recrystallization:

    • Dissolve the chromatographed solid in minimum boiling Toluene.

    • Slowly add hot Ethanol until slight turbidity appears.

    • Allow to cool slowly to RT, then 4°C. Collect white needles.

  • Vacuum Sublimation (The Critical Step):

    • Load the recrystallized material into a sublimation boat.

    • Pressure:

      
       Torr.
      
    • Source Temp: ~220°C (Determine via TGA).

    • Outcome: Separation of volatile impurities and non-volatile Pd traces.

Quality Control & Characterization

TechniqueParameterAcceptance Criteria
1H NMR (CDCl₃) Structure VerificationDistinct singlets for t-Bu groups (approx 1.3-1.5 ppm). Integration 18H.
HPLC (UV 254nm) Purity> 99.9% Area. No shoulder peaks.
TGA (Thermal) Decomposition (

)

.
DSC Glass Transition (

)
Distinct

(Target > 100°C for film stability).

Expected 1H NMR Signature:

  • 
     8.15 (d, 2H, Carbazole-H4/5)
    
  • 
     7.60-7.30 (m, Carbazole aromatic envelope)
    
  • 
     7.55 (d, 1H, Phenyl-H3)
    
  • 
     7.45 (dd, 1H, Phenyl-H4)
    
  • 
     7.20 (d, 1H, Phenyl-H6)
    
  • 
     1.35 (s, 9H, t-Bu)
    
  • 
     1.10 (s, 9H, t-Bu - Shielded)
    

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)

  • Cause: Catalyst death due to oxygen or insufficient ligand steric bulk.

  • Fix: Switch to SPhos or XPhos (Buchwald G3 Precatalysts). These are often more robust than in-situ P(t-Bu)₃ mixing.

  • Fix: Increase temperature to 130°C (switch solvent to Xylene).

Issue: Hydrodehalogenation (Product is 1,4-di-tert-butylbenzene)

  • Cause:

    
    -Hydride elimination or solvent hydrogen abstraction.
    
  • Fix: Ensure Toluene is anhydrous. Switch base to

    
     (weaker base) if NaOtBu is too aggressive, though this may slow the reaction.
    

Issue: Product is Colored (Yellow/Brown)

  • Cause: Palladium contamination or amine oxidation.

  • Fix: Add a Thiol-functionalized silica scavenger step before recrystallization to chelate residual Pd.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates." Accounts of Chemical Research, vol. 31, no.[7] 12, 1998, pp. 805–814. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1534–1544. Link

  • Kautny, P., et al. "Synthesis of 9,9′-(2,5-dibromo-1,4-phenylene)bis[9H-carbazole]."[8] Molbank, 2018. Link (Demonstrates analogous hindered coupling on this specific benzene core).

  • Wu, Y., et al. "Host Materials for Phosphorescent Organic Light-Emitting Diodes." Chemical Society Reviews, vol. 40, 2011. Link

Sources

Application Note: Green Synthesis Methods for Brominated Tert-Butyl Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The bromination of tert-butylbenzene to form 1-bromo-4-tert-butylbenzene is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal intermediates. Historically, this process relied on the "classical" electrophilic aromatic substitution (EAS) using elemental bromine (


) and Lewis acid catalysts (FeBr

, AlCl

) in hazardous solvents like carbon tetrachloride (

).

While effective, the classical route presents unacceptable environmental risks:

  • High Toxicity: Elemental bromine is volatile, corrosive, and difficult to handle.

  • Poor Atom Economy: 50% of the bromine atoms end up as hazardous HBr waste.

  • Solvent Hazards:

    
     is a known carcinogen and ozone-depleting agent.
    

This guide details three Green Chemistry protocols that eliminate these hazards while maintaining or improving yield and regioselectivity. The steric bulk of the tert-butyl group naturally favors para-substitution (>97%), a property these protocols exploit to achieve high purity without complex purification.

Core Strategic Advantages of Green Methods
FeatureClassical Method (

)
Green Oxidative Method (

)
Electrochemical Method (

)
Bromine Source

(Toxic liquid)
HBr (Aq.[1][2] acid) or NaBr (Salt)NaBr / LiBr (Salt)
Atom Economy ~50% (Waste HBr)~100% (In-situ recycling)High (H

byproduct)
Solvent

(Carcinogen)
Ethanol, Water, or Solvent-freeMeCN / Water
Safety Profile Low (Corrosive/Toxic)High (Water byproduct)High (No oxidants)

Mechanistic Insight: The "In-Situ" Activation

The central principle of green bromination is the in-situ generation of the active electrophile . Instead of adding


 directly, we generate it transiently from benign bromide salts or acids using an oxidant or electric current.[2]
Graphviz Diagram: Green Bromination Pathways

The following diagram illustrates the mechanistic divergence between the methods.

GreenBromination cluster_Oxidative Method A: Oxidative (H2O2/HBr) cluster_Electro Method B: Electrochemical Substrate tert-Butylbenzene Br_Active [Br+] / Br2 (In-situ) Substrate->Br_Active Br_Radical Br• / Br2 Substrate->Br_Radical Target 4-Bromo-tert-butylbenzene HBr HBr (aq) HBr->Br_Active Oxidation H2O2 H2O2 (Oxidant) H2O2->Br_Active Br_Active->Target EAS (Para-selective) NaBr NaBr (Salt) NaBr->Br_Radical Anodic Oxidation Anode Anode (+) Anode->Br_Radical Br_Radical->Target EAS (Para-selective)

Caption: Mechanistic pathways for in-situ bromine generation. Method A utilizes chemical oxidation, while Method B utilizes anodic oxidation.

Detailed Experimental Protocols

Protocol A: Oxidative Bromination (The H O -HBr System)

Best for: Scalable synthesis, high atom economy, and standard laboratory setups.[3] Principle: Hydrogen peroxide oxidizes hydrobromic acid to generate molecular bromine in situ. The water generated as a byproduct serves as the solvent medium.

Reagents & Materials
  • tert-Butylbenzene (10 mmol, 1.34 g)

  • Hydrobromic acid (48% aq., 11 mmol, 1.1 equiv)

  • Hydrogen peroxide (30% aq., 11 mmol, 1.1 equiv)

  • Ethanol (10 mL) or Methanol (Green solvents)

  • Round-bottom flask (50 mL) with reflux condenser

Step-by-Step Methodology
  • Setup: Charge the round-bottom flask with tert-butylbenzene (10 mmol) and ethanol (10 mL). Add Hydrobromic acid (48%, 1.25 mL) in one portion.

  • Activation: Heat the mixture to 60°C with vigorous magnetic stirring.

  • Addition: Add Hydrogen peroxide (30%, 1.15 mL) dropwise over a period of 15–20 minutes.

    • Expert Note: The dropwise addition controls the exotherm and ensures a low steady-state concentration of active bromine, which favors mono-bromination over di-bromination.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor reaction progress via TLC (Hexane eluent) or GC-MS.

    • Target: Disappearance of starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (20 mL). The product will separate as a heavy organic layer (or precipitate if solid).

    • Extract with Ethyl Acetate (2 x 15 mL).

    • Wash the organic layer with saturated

      
       (to remove trace bromine) and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The crude product is typically >95% pure para-isomer. If necessary, purify via short silica plug filtration (100% Hexane).

Validation Data:

  • Yield: 92–96%

  • Regioselectivity: >98% para-isomer (due to t-butyl steric hindrance).[4]

  • Atom Economy: Water is the only stoichiometric byproduct.

Protocol B: Electrochemical Bromination

Best for: Flow chemistry applications, oxidant-free synthesis, and avoiding H


O

handling. Principle: Anodic oxidation of bromide ions (

) to bromine (

) which immediately reacts with the substrate.
Reagents & Materials
  • tert-Butylbenzene (5 mmol)

  • Sodium Bromide (NaBr) (10 mmol, 2.0 equiv)

  • Solvent: Acetonitrile / Water (4:1 ratio, 20 mL)

  • Electrolytic Cell: Undivided cell with Graphite (Anode) and Platinum or Steel (Cathode) electrodes.

  • Power Supply: DC source (Constant Current).

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve NaBr (1.03 g) in the MeCN/H

    
    O mixture. Add tert-butylbenzene.[5][6][7]
    
  • Electrolysis: Insert electrodes (maintain ~1 cm gap). Apply a constant current of 10–20 mA/cm² .

  • Monitoring: Pass approximately 2.2 F/mol of charge (theoretical charge required for 2-electron oxidation). Stir vigorously.

  • Completion: Stop the current when TLC indicates consumption of starting material (typically 3–5 hours depending on current density).

  • Workup:

    • Evaporate Acetonitrile under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate.

    • Wash/Dry/Concentrate as in Protocol A.

Validation Data:

  • Yield: 80–88%

  • Green Metric: Eliminates the need for chemical oxidants; uses electrons as the "reagent."

Troubleshooting & Expert Insights

Regioselectivity Control

The tert-butyl group is a massive steric shield.[4][8] Unlike toluene, which yields ~40% ortho-isomer, tert-butylbenzene yields <2% ortho-isomer.[4]

  • Problem: Detection of meta-isomer.

  • Cause: Reaction temperature too high (>80°C) or highly acidic media causing isomerization.

  • Solution: Keep temperature ≤65°C.

Safety: Managing the Exotherm

The reaction


 is exothermic.
  • Risk: Runaway temperature spikes can degrade H

    
    O
    
    
    
    (oxygen evolution) and lead to pressure buildup.
  • Control: Always add H

    
    O
    
    
    
    slowly to the acid/substrate mixture. Never mix concentrated HBr and H
    
    
    O
    
    
    without solvent/substrate.
Comparison of Methods
MetricProtocol A (H

O

/HBr)
Protocol B (Electrochemical)Protocol C (NBS/Solid-State)*
Scalability High (kg scale feasible)Medium (Surface area limited)Low (mg to g scale)
Cost Very LowLow (Electricity cost)Medium (NBS cost)
Reaction Time 2–4 Hours3–6 Hours10–30 Minutes (Grinding)
E-Factor < 1.0 (Excellent)~0.5 (Superior)> 1.5 (Succinimide waste)

*Protocol C (Grinding NaBr/Oxone) is viable but less consistent for liquid substrates like tert-butylbenzene compared to solids like phenols.

References

  • Podgoršek, A., et al. (2006). "Free radical bromination by the H2O2–HBr system on water." Tetrahedron Letters, 47(40), 7245-7247. Link

  • Vyas, P. V., et al. (2003). "An eco-friendly oxidative bromination of alkanes and arenes using HBr/H2O2."[3] Tetrahedron Letters, 44(21), 4085-4088. Link

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). "Mild and Regioselective Bromination of Aromatic Compounds." Synthesis, 2005(7), 1099-1102. Link

  • Naresh, N., et al. (2013).[9] "Fast and Efficient Bromination of Aromatic Compounds with Ammonium Bromide and Oxone." Synthesis, 45(11), 1497-1504. Link

  • Shatyasheel, D., et al. (2021). "Structural effects on the bromination rate and selectivity of alkylbenzenes." Physical Chemistry Chemical Physics, 23, 17567-17582. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Bromination of 1,4-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of brominated 1,4-di-tert-butylbenzene derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to perform selective monobromination while avoiding the common pitfall of over-bromination. Here, we will delve into the core principles of this electrophilic aromatic substitution, troubleshoot common issues, and provide validated protocols to ensure the successful synthesis of your target compounds.

Core Principles: Understanding Selectivity in Aromatic Bromination

The bromination of 1,4-di-tert-butylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via a two-step mechanism: the initial attack of an electrophile on the electron-rich benzene ring to form a positively charged intermediate (arenium ion), followed by the removal of a proton to restore aromaticity.[1][2]

Several factors govern the outcome of this reaction, particularly the position of substitution and the extent of bromination:

  • Directing Effects of Substituents: The two tert-butyl groups are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions. Since the para positions are already occupied, substitution is directed to the four equivalent ortho positions.

  • Steric Hindrance: The significant steric bulk of the tert-butyl groups is a dominant factor.[3][4] This bulkiness sterically hinders the positions ortho to them, making these sites less accessible to the incoming electrophile.[5][6] This steric congestion is the primary reason why achieving high selectivity can be challenging and why over-bromination can occur under forcing conditions.

  • Reaction Conditions: The choice of brominating agent, catalyst, solvent, and temperature all play a crucial role in controlling the reactivity of the electrophile and, consequently, the selectivity of the reaction. Harsher conditions (e.g., strong Lewis acids, high temperatures) increase the reactivity of the brominating agent, making it more likely to overcome the steric barrier and lead to di-substitution.

Troubleshooting Guide: Preventing Over-bromination

This section addresses the most common issue encountered during the synthesis of 2-bromo-1,4-di-tert-butylbenzene: the formation of the undesired 2,5-dibromo-1,4-di-tert-butylbenzene byproduct.

Question: My reaction is producing a significant amount of 2,5-dibromo-1,4-di-tert-butylbenzene. How can I improve the selectivity for the monobrominated product?

Answer: The formation of the dibrominated product indicates that the reaction conditions are too harsh, leading to a second bromination event on the activated ring of the monobrominated product. Here are several strategies to enhance selectivity, ranging from simple adjustments to the use of alternative reagents.

Strategy 1: Control of Reaction Temperature

Causality: Electrophilic aromatic substitution is a kinetically controlled process. Lowering the reaction temperature decreases the overall reaction rate, but it disproportionately slows down the second bromination step, which has a higher activation energy due to increased steric hindrance and electronic deactivation from the first bromine atom. Performing the reaction at or below room temperature is often critical. For instance, some procedures for similar sterically hindered substrates recommend temperatures as low as 0°C to minimize by-product formation.[7]

Actionable Advice:

  • Set up your reaction in an ice-water bath to maintain a temperature of 0-5°C.

  • Add the brominating agent slowly and portion-wise to control any exotherm.

  • Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time, quenching the reaction as soon as the starting material is consumed to prevent further bromination.

Strategy 2: Choice of Brominating Agent and Catalyst

Causality: The combination of elemental bromine (Br₂) with a strong Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) generates a highly reactive "Br⁺" equivalent.[8][9] This potent electrophile can readily overcome the steric hindrance to produce the dibrominated product. Using a milder, less reactive brominating agent can significantly improve selectivity.

Actionable Advice:

  • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often the reagent of choice for selective bromination of activated aromatic rings.[10][11][12] It reduces the incidence of over-bromination.

  • Avoid Strong Lewis Acids: When using NBS, a strong Lewis acid catalyst is often unnecessary for activated substrates like 1,4-di-tert-butylbenzene. The reaction can proceed with gentle heating or in the presence of a mild activator.

  • In Situ Bromine Generation: Methods that generate bromine in situ at low concentrations can also improve selectivity. This can be achieved using systems like KBr/Oxone® in water[13] or a bromide-bromate mixture under acidic conditions.[14]

Strategy 3: Solvent Effects

Causality: The solvent can influence the reactivity of the brominating agent. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common. However, polar aprotic solvents like acetonitrile (CH₃CN) have been shown to promote the ionic pathway of NBS bromination, favoring nuclear substitution over radical side-chain reactions and often providing milder conditions.[10]

Actionable Advice:

  • Consider switching from traditional non-polar solvents to acetonitrile when using NBS. This can lead to faster reactions at lower temperatures with improved regioselectivity.[10]

Data Summary: Impact of Reaction Conditions on Selectivity
Brominating AgentCatalyst/AdditiveSolventTemperatureExpected Outcome
Br₂FeBr₃ / AlCl₃CCl₄ / CH₂Cl₂Room Temp to RefluxHigh reactivity, significant risk of over-bromination.[5]
Br₂Iron powderCCl₄0°CModerate selectivity, careful control of stoichiometry and temperature is crucial.[5][7]
NBS None / Mild Acid CH₃CN Room Temperature Recommended: High selectivity for monobromination. [10][15]
NBSMontmorillonite K-10 ClayDichloromethaneRoom TemperatureGood selectivity, particularly for para-monobromination of activated systems.[16]
KBr / Oxone®NoneWaterRoom TemperatureA green and safe alternative, often with good selectivity for monobromination.[13]

Frequently Asked Questions (FAQs)

Q1: Why is 1,4-di-tert-butylbenzene prone to over-bromination but not further alkylation during its synthesis?

During the Friedel-Crafts alkylation synthesis of 1,4-di-tert-butylbenzene, the product is the result of kinetic control.[17] It is less soluble than other isomers and can precipitate from the reaction mixture, which prevents it from undergoing further alkylation or isomerization to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene.[17] In contrast, during bromination, both the starting material and the monobrominated product are typically soluble, allowing for a second substitution to occur.

Q2: Can I use radical conditions (e.g., NBS with UV light) for this reaction?

No. Radical bromination with NBS typically occurs at the benzylic position. 1,4-di-tert-butylbenzene has no benzylic hydrogens, so it is unreactive under these conditions.[18] The reaction requires an electrophilic substitution mechanism to brominate the aromatic ring.

Q3: How can I purify my desired monobrominated product from the starting material and the dibrominated byproduct?

The separation can often be achieved by column chromatography on silica gel, typically using a non-polar eluent like hexane or petroleum ether. The polarity difference between the non-polar starting material, the slightly more polar monobrominated product, and the even more polar dibrominated product usually allows for a clean separation. Recrystallization from a suitable solvent like methanol or ethanol can also be an effective purification method.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Pathway: Monobromination vs. Over-bromination

G cluster_0 Desired Pathway cluster_1 Undesired Pathway A 1,4-di-tert-butylbenzene B This compound (Desired Product) A->B + Br+ (Mild Conditions) C 2,5-dibromo-1,4-di-tert-butylbenzene (Over-bromination Product) B->C + Br+ (Harsh Conditions)

Caption: Competing pathways in the bromination of 1,4-di-tert-butylbenzene.

Troubleshooting Workflow for Over-bromination

G Start Problem: Significant Over-bromination Detected CheckTemp Is the reaction run at or below room temp (0-25°C)? Start->CheckTemp CheckReagent Are you using Br₂ with a strong Lewis Acid (e.g., FeBr₃)? CheckTemp->CheckReagent Yes LowerTemp Action: Lower temperature to 0-5°C. Add reagents slowly. CheckTemp->LowerTemp No SwitchReagent Action: Switch to a milder reagent like NBS. CheckReagent->SwitchReagent Yes OptimizeSolvent Consider switching to a polar aprotic solvent like Acetonitrile (CH₃CN). CheckReagent->OptimizeSolvent No LowerTemp->CheckReagent End Outcome: Improved selectivity for monobromination SwitchReagent->End OptimizeSolvent->End

Caption: A step-by-step guide to diagnosing and resolving over-bromination issues.

Recommended Experimental Protocol: Selective Monobromination using NBS

This protocol is designed to maximize the yield of this compound while minimizing the formation of the dibrominated byproduct.

Materials:

  • 1,4-di-tert-butylbenzene

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-di-tert-butylbenzene (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 5-10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • In one portion, add N-Bromosuccinimide (1.05 eq).

  • Allow the reaction mixture to stir at 0°C and slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by TLC (using hexane as eluent) or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove any unreacted bromine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the pure this compound.

References

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Bromination of Benzenes (A-Level). ChemistryStudent. [Link]

  • Carreño, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 1990, 55(7), 2120-2124. [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Baas, J. M. A. & Wepster, B. M. The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. Recueil des Travaux Chimiques des Pays-Bas, 1972, 91(7), 831-840. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. International Journal of Research and Scientific Innovation. [Link]

  • Wang, G., et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2010, 15(4), 2415-2424. [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. OpenStax. [Link]

  • Breidenbach, J., et al. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 2021, 23(10), 1547-1563. [Link]

  • Jones, C. W., et al. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 2022, 24(12), 2329–2333. [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. National Center for Biotechnology Information. [Link]

  • Aqueous Electrophilic Aromatic Bromination using KBr and Oxone. Journal of Chemical Education, 2020, 97(10), 3824–3828. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]

  • Ganguly, N. C., et al. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005, 2005(07), 1103-1108. [Link]

  • Diverging Effects of Steric Congestion on the Reaction of Tributylstannyl Radicals With Areneselenols and Aryl Bromides and Their Mechanistic Implications. The Journal of Organic Chemistry, 1999, 64(8), 2877–2882. [Link]

  • Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene. ResearchGate. [Link]

  • Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. NOP - A Program Collection of Important Organic Syntheses. [Link]

  • radical bromination of tert-butylbenzene. Reddit. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-1,4-di-tert-butylbenzene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the sterically hindered aryl halide, 2-Bromo-1,4-di-tert-butylbenzene. The low reactivity of this substrate is a common yet surmountable obstacle in cross-coupling chemistry. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve success in your synthetic campaigns.

Part 1: The Core Challenge - Why Is This Substrate So Difficult?
Q1: I'm seeing little to no conversion in my coupling reaction with this compound using standard conditions. What is the fundamental problem?

A1: The principal reason for the low reactivity of this compound is severe steric hindrance . The molecule features a bulky tert-butyl group directly adjacent (in the ortho position) to the bromine atom. This arrangement creates a significant steric shield, physically obstructing the approach of the metal catalyst to the Carbon-Bromine (C-Br) bond.[1][2]

The critical first step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The bulky tert-butyl group dramatically increases the activation energy for this step, slowing the reaction down or preventing it from occurring altogether under standard conditions.[2]

Caption: Steric hindrance in this compound.

Part 2: A Universal Troubleshooting Workflow

Before diving into reaction-specific issues, it's beneficial to have a logical workflow. If you experience low or no yield, follow this systematic approach to diagnose the problem.

Troubleshooting_Workflow start Start: Low or No Yield ligand Step 1: Re-evaluate Ligand & Catalyst - Use bulky, electron-rich phosphines (e.g., Buchwald-type ligands) - Use stable, pre-formed catalysts start->ligand decision1 Yield Improved? ligand->decision1 base Step 2: Optimize Base - Use strong, non-nucleophilic base (e.g., K₃PO₄, NaOtBu) - Ensure base is anhydrous decision2 Yield Improved? base->decision2 conditions Step 3: Adjust Reaction Conditions - Increase temperature (e.g., 80-120 °C) - Increase reaction time (e.g., 12-24h) - Ensure rigorous inert atmosphere decision3 Yield Improved? conditions->decision3 reagents Still Failing: Re-evaluate Substrate/Reagent Purity (NMR, LCMS) success Success: Improved Yield decision1->base No decision1->success Yes decision2->conditions No decision2->success Yes decision3->reagents No decision3->success Yes

Caption: General troubleshooting workflow for hindered couplings.

Part 3: Reaction-Specific Troubleshooting Guides & FAQs
A. Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not working. I'm using Pd(PPh₃)₄ and K₂CO₃. What should I change first?

A2: Your primary focus should be the ligand . Triphenylphosphine (PPh₃) is not bulky or electron-rich enough to facilitate the coupling of such a sterically hindered substrate.[3] You need a ligand designed specifically to overcome steric challenges.

Q3: Which specific ligands and catalysts are recommended for a Suzuki coupling with this substrate?

A3: For sterically demanding Suzuki couplings, bulky, electron-rich monophosphine ligands are the industry standard. They promote the formation of a highly reactive, monoligated Pd(0) species that is necessary to engage the hindered C-Br bond.[4][5] Consider the following options:

Ligand TypeSpecific ExamplesRationale for Use
Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosState-of-the-art for hindered substrates. Their bulky framework accelerates both oxidative addition and reductive elimination.[4][6]
Dialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Extremely electron-donating and bulky, promoting the formation of the active L₁Pd(0) catalyst.[5][7]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable and active palladium complexes capable of activating challenging substrates.[8]

For the palladium source, using a pre-formed, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) can provide more reliable and consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9]

Q4: What base and solvent system should I use for this challenging Suzuki coupling?

A4: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[2] Ensure the base is finely powdered and anhydrous. For the solvent, use a high-boiling point, anhydrous, and thoroughly degassed solvent like toluene or 1,4-dioxane .

B. Buchwald-Hartwig Amination

Q5: I'm attempting to couple this compound with a primary amine and getting only starting material back. I'm using Pd₂(dba)₃, BINAP, and NaOtBu. What is the issue?

A5: While BINAP is a good ligand, it is a bidentate ligand. For extremely hindered aryl halides, modern monodentate biarylphosphine ligands (similar to those used in Suzuki reactions) are often superior.[10][11] These ligands are more effective at creating the highly reactive, three-coordinate palladium intermediate necessary for reductive elimination.[10] Your choice of base, Sodium tert-butoxide (NaOtBu), is appropriate, but the ligand is the likely point of failure.

Q6: What are the go-to catalyst systems for a Buchwald-Hartwig amination with this substrate?

A6: The most successful systems rely on specialized, bulky monodentate ligands.

ParameterRecommendedRationale
Palladium Source Pd(OAc)₂ or a G3/G4 PrecatalystPd(OAc)₂ is a reliable precursor, while modern precatalysts offer convenience and consistency.[12]
Ligand t-BuXPhos, RuPhos, BrettPhosThese ligands are specifically designed for coupling hindered substrates and primary amines.[11]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are essential for deprotonating the amine and facilitating the catalytic cycle.[6][11]
Solvent Toluene, Dioxane, or CPMEAnhydrous and well-degassed aprotic solvents are required.
C. Sonogashira Coupling

Q7: My Sonogashira reaction with this compound is failing. I see a lot of palladium black and no product.

A7: The formation of palladium black indicates catalyst decomposition, a common issue in Sonogashira couplings, especially at the higher temperatures needed for hindered substrates.[13] The problem is often twofold: an inadequate ligand and potential issues with the copper co-catalyst.

Q8: How can I optimize my Sonogashira coupling for this substrate?

A8:

  • Switch to a Bulky Ligand: Standard PPh₃ is often insufficient. A more robust, electron-rich, and bulky ligand like P(t-Bu)₃ or cBRIDP is recommended to stabilize the palladium catalyst and accelerate the oxidative addition.[7]

  • Consider Copper-Free Conditions: The copper co-catalyst can sometimes lead to side reactions and catalyst decomposition. Modern protocols often use a copper-free system with a more potent palladium/ligand combination and a suitable base like Cs₂CO₃ or K₃PO₄.

  • Base and Solvent: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard, often used with or as the solvent.[14] Ensure it is distilled and degassed.

  • Rigorous Inert Atmosphere: Oxygen is particularly detrimental to the Sonogashira catalytic cycle. Ensure your flask, solvent, and reagents are meticulously deoxygenated.

Part 4: Recommended Experimental Protocols

These protocols provide a robust starting point for your experiments.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • XPhos Pd G3 (2 mol %)

    • Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground and dried)

    • Anhydrous, degassed Toluene (to make a 0.2 M solution)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Pd(OAc)₂ (2 mol %)

    • RuPhos (4 mol %)

    • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

    • Anhydrous, degassed Toluene (to make a 0.2 M solution)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add the anhydrous, degassed toluene and stir for 5 minutes.

    • Add the this compound, followed by the amine.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS over 4-18 hours.

    • Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
  • Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. Organometallics.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. Organic Chemistry Portal.
  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.
  • Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temper
  • An In-depth Technical Guide to the Aromatic Compound C14H20Br2: 1,4-Dibromo-2,5-di-tert-butylbenzene. Benchchem.
  • Buchwald-Hartwig Amin
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Trifl
  • Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides. Benchchem.
  • Buchwald–Hartwig amin
  • The Suzuki Reaction. Chem 115 Myers.
  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
  • Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-4-tert-butyl-6-methylphenol. Benchchem.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. Benchchem.
  • Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the n
  • Despite numerous attempts, the alkene 3,4 -di-tert-butyl. Vaia.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

Sources

Technical Support Center: Controlling Regioselectivity in the Bromination of Di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The bromination of di-tert-butylbenzene presents a unique and instructive challenge where the interplay of electronic effects and severe steric hindrance dictates the reaction's outcome. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to empower researchers to achieve predictable and high-yielding results.

Part 1: Foundational Principles - The "Why"

This section addresses the core concepts that govern the regioselectivity of this electrophilic aromatic substitution (EAS) reaction.

Q1: What are the primary factors controlling where the bromine atom attaches to the di-tert-butylbenzene ring?

A: The regiochemical outcome is a result of the competition between two fundamental effects:

  • Electronic Effects: The tert-butyl group is an alkyl group, which donates electron density to the aromatic ring through an inductive effect (+I). This makes the ring more nucleophilic and "activates" it towards electrophilic attack. This electron donation preferentially stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. Therefore, the tert-butyl group is an ortho, para-director.[1][2]

  • Steric Hindrance: The tert-butyl group is one of the bulkiest substituents used in organic chemistry. Its large size physically obstructs the approach of the electrophile (e.g., 'Br+') to the adjacent ortho positions.[3][4]

In substrates with tert-butyl groups, steric hindrance is often the dominant factor, overriding the electronic preference for the ortho position and leading to highly selective reactions at less congested sites.[1][3]

G cluster_0 tert-Butyl Group Properties cluster_1 Influence on Aromatic Ring cluster_2 Regiochemical Outcome prop1 Electron-Donating Inductive Effect (+I) effect1 Activates Ring (Ortho, Para Directing) prop1->effect1 prop2 Significant Steric Bulk effect2 Sterically Shields Ortho Positions prop2->effect2 outcome High Para-Selectivity effect1->outcome effect2->outcome

Caption: Interplay of electronic and steric effects of a tert-butyl group.

Part 2: Isomer-Specific Bromination Guides & Troubleshooting

The starting isomer of di-tert-butylbenzene is the most critical variable. This section provides specific guidance for each.

A. Bromination of 1,4-Di-tert-butylbenzene

FAQ: What is the expected major product and why?

A: The exclusive monobromination product is 1-bromo-2,5-di-tert-butylbenzene . In 1,4-di-tert-butylbenzene, all four available positions (2, 3, 5, and 6) are chemically equivalent. Each position is ortho to one tert-butyl group and meta to the other. While attack is disfavored at the ortho position, there are no other options. The symmetry of the molecule ensures that attack at any of the four sites yields the same product.

Caption: Reaction workflow for bromination of 1,4-di-tert-butylbenzene.

Experimental Protocol: Synthesis of 1-bromo-2,5-di-tert-butylbenzene

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-di-tert-butylbenzene (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane at 0 °C.

  • Catalyst: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃, ~0.05 eq).

  • Bromination: Slowly add a solution of bromine (1.0 - 1.05 eq) in the same solvent via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Pour the reaction mixture into cold water. Quench excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization from ethanol or methanol to yield the pure product.[5]

Troubleshooting Guide: 1,4-Isomer

  • Q: I'm observing a significant amount of di-brominated product. How can I avoid this?

    • A: This is likely due to an excess of the brominating agent. Ensure you use no more than 1.05 equivalents of bromine. Adding the bromine slowly at a low temperature (0 °C) helps maintain selectivity for monobromination.

  • Q: The reaction is very slow or stalls completely. What's the issue?

    • A: The positions are sterically hindered, which can slow the reaction. Ensure your Lewis acid catalyst (FeBr₃) is anhydrous and active. If necessary, allow the reaction to warm slowly to room temperature after the initial addition at 0 °C, but monitor carefully for side product formation.

B. Bromination of 1,3-Di-tert-butylbenzene

FAQ: Where will the bromine add to 1,3-di-tert-butylbenzene?

A: The major product is 1-bromo-3,5-di-tert-butylbenzene . Let's analyze the possible positions:

  • Position 2: This position is ortho to both bulky tert-butyl groups. It is extremely sterically hindered and substitution here is negligible.

  • Positions 4 and 6: These are equivalent. Each is ortho to one tert-butyl group and para to the other. They are electronically activated.

  • Position 5: This position is para to one tert-butyl group and meta to the other. It is also electronically activated.

Between positions 4/6 and 5, position 5 is significantly less sterically hindered. Therefore, electrophilic attack occurs preferentially at the 5-position.

G cluster_paths Possible Attack Sites cluster_outcomes Steric Hindrance Analysis Start 1,3-di-tBu-Benzene P2 Position 2 Start->P2 P46 Positions 4, 6 Start->P46 P5 Position 5 Start->P5 O2 Highly Hindered (Blocked) P2->O2 O46 Moderately Hindered P46->O46 O5 Least Hindered (Favored Product) P5->O5

Caption: Regioselectivity analysis for bromination of 1,3-di-tert-butylbenzene.

Troubleshooting Guide: 1,3-Isomer

  • Q: I'm getting a mixture of isomers. How can I improve selectivity for the 5-bromo product?

    • A: Lowering the reaction temperature will increase selectivity by favoring the pathway with the lowest activation energy, which is attack at the least hindered site (position 5). Using a bulkier Lewis acid catalyst might also enhance steric differentiation.

  • Q: I'm observing a product corresponding to the loss of a tert-butyl group (ipso-substitution). How can I prevent this?

    • A: Ipso-substitution, where the electrophile displaces a tert-butyl group, can occur under forcing conditions (high temperature, strong acid).[5][6] Use milder conditions: low temperature (0 °C or below) and avoid a large excess of the Lewis acid. Using N-Bromosuccinimide (NBS) in a non-acidic solvent can be a milder alternative to Br₂/FeBr₃.[7]

C. Bromination of 1,2-Di-tert-butylbenzene

FAQ: What is the expected major product for the 1,2-isomer?

A: The predicted major product is 4-bromo-1,2-di-tert-butylbenzene .

  • Positions 3 and 6: These positions are ortho to one tert-butyl group and are severely hindered.

  • Positions 4 and 5: These equivalent positions are para to one tert-butyl group and meta to the other. They are both electronically activated and, crucially, are the most sterically accessible sites on the ring. Therefore, bromination will occur here.

Troubleshooting Guide: 1,2-Isomer

  • Q: My reaction yield is very low. Why?

    • A: The 1,2-isomer is highly strained and sterically crowded. The overall ring reactivity is lower than the other isomers. You may need slightly more forcing conditions, such as allowing the reaction to proceed at room temperature for a longer period. However, be mindful that this increases the risk of side reactions.

  • Q: How can I confirm the regiochemistry of my product?

    • A: ¹H NMR spectroscopy is the most powerful tool. For the expected 4-bromo-1,2-di-tert-butylbenzene, you would expect to see three distinct signals in the aromatic region: a doublet, a doublet of doublets, and another doublet, corresponding to the three remaining aromatic protons. 2D NMR techniques like NOESY can also be used to confirm through-space proximity between protons.

Part 3: Reagent Selection & General FAQs

Q: Which brominating agent should I choose: Br₂ with a Lewis acid or N-Bromosuccinimide (NBS)?

A: The choice depends on the required reactivity and desired selectivity.

FeatureBromine (Br₂) + Lewis Acid (e.g., FeBr₃) N-Bromosuccinimide (NBS)
Reactivity Very high. Generates a powerful "Br⁺" electrophile. Effective for less activated or hindered rings.[8]Milder. Generally used for activated arenes. Reactivity can be tuned with additives.[7][9]
Selectivity Can be lower. The high reactivity can sometimes lead to over-reaction or side reactions.Often higher. The milder nature can provide better regioselectivity, especially in sensitive substrates.
Handling Corrosive, volatile, and toxic liquid. Requires careful handling in a fume hood.[10]Crystalline solid. Easier and safer to handle and weigh.[11]
By-products Generates HBr, which is corrosive and can promote side reactions.Generates succinimide, which is a solid and generally easier to remove during workup.
Typical Use General-purpose, powerful aromatic bromination.Selective bromination of activated or sensitive aromatic and heteroaromatic rings.[12][13]

Recommendation: For di-tert-butylbenzene, which is an activated (though hindered) arene, starting with NBS in acetonitrile is a good first choice due to its milder nature and potentially higher selectivity. If the reaction proves too sluggish, switching to the more powerful Br₂/FeBr₃ system is a logical next step.

References

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • Royal Society of Chemistry. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS). [Link]

  • Royal Society of Chemistry. (2017). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2020). Insights on tert-butyl alkylation effects on fluorobenzene. [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. [Link]

  • ResearchGate. (2006). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. [Link]

  • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • National Center for Biotechnology Information. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • Reddit. (2024). Bromination Help. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 3.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Reddit. (2015). radical bromination of tert-butylbenzene. r/chemhelp. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 2-Bromo-1,4-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 2-Bromo-1,4-di-tert-butylbenzene

Introduction: Decoding the Aromatic Region

In the field of organic chemistry, particularly in drug development and materials science, unambiguous structural elucidation is paramount. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the electronic environment of protons within a molecule. For substituted benzene derivatives, the aromatic region of the 1H NMR spectrum (typically δ 6.5-8.0 ppm) offers a wealth of information regarding the nature and position of substituents.[1] This guide provides a detailed analysis of the 1H NMR chemical shifts for this compound, comparing its predicted spectrum with the experimentally determined spectrum of its parent compound, 1,4-di-tert-butylbenzene, to illustrate the profound effects of substituents on proton chemical environments.

The Influence of Substituents on Aromatic Proton Chemical Shifts

The chemical shift of a proton on a benzene ring is highly sensitive to the electronic effects of the substituents attached to the ring. These effects can be broadly categorized as follows:

  • Electron-Donating Groups (EDGs): Groups like alkyls (e.g., tert-butyl) increase the electron density on the aromatic ring through inductive effects and hyperconjugation. This increased electron density "shields" the aromatic protons from the external magnetic field, causing their signals to shift to a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Halogens like bromine exhibit a dual nature. They are electron-withdrawing through induction due to their high electronegativity, which deshields nearby protons and shifts their signals downfield. Conversely, they are weakly electron-donating through resonance, as their lone pairs can delocalize into the π-system of the ring. For halogens, the inductive effect is generally dominant.[1]

Comparative Analysis: 1,4-di-tert-butylbenzene vs. This compound

To understand the 1H NMR spectrum of this compound, it is instructive to first consider its highly symmetrical, non-brominated precursor, 1,4-di-tert-butylbenzene.

1,4-di-tert-butylbenzene: A Symmetrical Benchmark

Due to the plane of symmetry in 1,4-di-tert-butylbenzene, all four aromatic protons are chemically equivalent, as are the 18 protons of the two tert-butyl groups. This results in a very simple 1H NMR spectrum.

  • Aromatic Protons: A single sharp signal appears for the four aromatic protons.

  • Aliphatic Protons: A single sharp signal appears for the 18 protons of the two identical tert-butyl groups.[2]

This compound: Breaking the Symmetry

The introduction of a bromine atom at the 2-position breaks the symmetry of the ring, resulting in a more complex spectrum with distinct signals for each of the three remaining aromatic protons and the two tert-butyl groups.

Predicted 1H NMR Data Comparison

The following table summarizes the experimentally observed 1H NMR data for 1,4-di-tert-butylbenzene and the predicted data for this compound. Predictions are based on the additive effects of the substituents.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1,4-di-tert-butylbenzene (Experimental)[3]Ar-H7.31s (singlet)4H
C(CH3)31.31s (singlet)18H
This compound (Predicted)H-3~7.5 - 7.6d (doublet)1H
H-5~7.3 - 7.4dd (doublet of doublets)1H
H-6~7.1 - 7.2d (doublet)1H
1-tBu~1.3s (singlet)9H
4-tBu~1.5s (singlet)9H

In-Depth Analysis of Predicted Chemical Shifts for this compound

The structure and proton assignments for this compound are shown below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of the sample. B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a vial. A->B C 3. Filter the solution through a pipette with a glass wool plug into a clean NMR tube. B->C D 4. Cap the NMR tube securely. C->D E 5. Insert the sample into the NMR spectrometer. F 6. Lock onto the deuterium signal of the solvent. E->F G 7. Shim the magnetic field to achieve homogeneity. F->G H 8. Set acquisition parameters (e.g., number of scans, pulse angle). G->H I 9. Acquire the Free Induction Decay (FID) data. H->I J 10. Apply Fourier Transform to the FID. K 11. Phase the resulting spectrum. J->K L 12. Calibrate the chemical shift scale using a reference (e.g., TMS at 0 ppm). K->L M 13. Integrate the signals and analyze the multiplicities. L->M

Caption: Standard workflow for an NMR spectroscopy experiment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), inside a small vial. CDCl3 is a common choice for its good dissolving power for many organic compounds.

    • To ensure the highest spectral quality, it is crucial to remove any suspended solid particles which can degrade the magnetic field homogeneity and broaden the NMR signals. This is achieved by filtering the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry NMR tube.

    • Cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • The instrument's software is used to "lock" onto the deuterium signal from the solvent. This compensates for any minor drifts in the magnetic field during the experiment.

    • "Shimming" is a critical step where the magnetic field is adjusted to be as homogeneous as possible across the sample volume. This results in sharp, well-resolved peaks.

    • Standard acquisition parameters are set. For a routine 1H NMR, 8 to 16 scans are usually sufficient for a sample of this concentration.

    • The experiment is initiated, and the instrument records the Free Induction Decay (FID), which is the raw time-domain signal.

  • Data Processing:

    • The FID is converted from the time domain to the frequency domain via a mathematical operation called a Fourier Transform, yielding the familiar NMR spectrum.

    • The spectrum is then "phased" to ensure all peaks are upright and have a flat baseline.

    • The chemical shift (x-axis) is calibrated. If tetramethylsilane (TMS) was not added as an internal standard, the residual solvent peak (e.g., CHCl3 at 7.26 ppm) can be used for calibration.

    • The final spectrum is integrated to determine the relative number of protons corresponding to each signal, and the splitting patterns (multiplicities) are analyzed to deduce proton connectivity.

Conclusion

The analysis of this compound provides an excellent case study in the predictive power of 1H NMR spectroscopy. By understanding the fundamental electronic effects of substituents, one can deconstruct a complex aromatic spectrum and assign signals with a high degree of confidence. The introduction of a single bromine atom dramatically alters the spectrum from the simple two-singlet pattern of 1,4-di-tert-butylbenzene to a more complex and informative spectrum with five distinct signals. This ability to predict and interpret such spectra is an indispensable skill for researchers in chemistry and drug development, enabling the rapid and accurate determination of molecular structures.

References

  • Brainly. (2023, October 11). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley, New York.
  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]

  • James Keeler. (n.d.). 2D assignment of 12,14-di t butylbenzo[g]chrysene. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • PubChem. (n.d.). Tert-Butylbenzene. Retrieved from [Link]

  • ResearchGate. (2024, June). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone from active HPLC fraction 3 of Nocardiopsis synnemataformans RMN 4 (MN061002). Retrieved from [Link]

Sources

The 9-Proton Beacon: A Comparative Guide to Utilizing tert-Butyl Singlets for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Challenge in Complex Scaffolds

In the architectural verification of complex drug candidates, spectral overcrowding is the enemy. As molecular weight increases, the aliphatic region (0.5 – 2.5 ppm) becomes a "forest" of overlapping multiplets, making definitive assignment via standard methyl or methylene protons nearly impossible.

This guide analyzes the tert-butyl (t-Bu) group not merely as a protecting group, but as a high-fidelity NMR reporter handle . We compare its utility against standard methyl and phenyl reporters, demonstrating why the t-Bu singlet—with its unique 9-proton intensity and magnetic equivalence—is the superior tool for quantitative NMR (qNMR) and stereochemical locking, provided specific acquisition parameters are respected.

Mechanistic Basis: The Physics of the Singlet

The t-Bu signal is distinct because of its internal symmetry and dynamics. Unlike a standard ethyl or isopropyl group, the t-Bu moiety possesses a


 axis of symmetry combined with rapid internal rotation of its three methyl groups.
The "Singlet Generator" Pathway

The following logic flow illustrates why the t-Bu group yields such a diagnostically pure signal compared to rigid aliphatic chains.

tBu_Mechanism Structure tert-Butyl Structure (3 x CH3 attached to quaternary C) Dynamics Rapid Internal Rotation (> 10^8 s^-1) Structure->Dynamics Steric Bulk Magnetic Magnetic Equivalence (Averaging of chemical environment) Dynamics->Magnetic Time-Scale Averaging Output The Signal: 9H Intensity Sharp Singlet No J-Coupling Magnetic->Output Fourier Transform

Figure 1: The physical causality chain transforming the t-Bu structure into a high-intensity singlet. The rapid rotation averages out local magnetic anisotropies, resulting in a sharp, unified peak.

Comparative Analysis: t-Bu vs. Alternative Reporter Groups

When selecting a structural handle for relative quantitation or confirming the presence of a moiety, the t-Bu group outperforms standard alternatives.

Table 1: Performance Comparison of NMR Reporter Handles
Featuretert-Butyl (t-Bu) Methyl (Me) Phenyl (Ph) Fluorine (

F)
Proton Count (Intensity) 9H (High Gain) 3H (Standard)5H (dispersed)N/A (Requires

F probe)
Multiplicity Singlet (s) Doublet (d) or SingletMultiplet (m)Singlet/Multiplet
Spectral Region 0.9 – 1.5 ppm (Clean)0.8 – 2.5 ppm (Crowded)7.0 – 8.0 ppm (Aromatic)-60 to -200 ppm (Silent background)
J-Coupling Risk Low (Quaternary C isolation)High (Vicinal coupling)High (Ortho/Meta/Para)High (H-F coupling)
Relaxation (

)
Slow (Risk for qNMR)ModerateModerateVariable
Diagnostic Utility Excellent (Beacon)GoodPoor (Overlap common)Excellent (Specialized HW needed)

Key Insight: While


F is the "cleanest" handle due to zero background, it requires specific probe tuning. For standard 

NMR, the t-Bu group provides the highest signal-to-noise ratio (SNR) per mole of analyte, acting as a "beacon" that towers over the aliphatic baseline noise.

Experimental Protocols

To utilize the t-Bu singlet effectively, one must account for its relaxation properties. Failure to do so is the #1 cause of integration errors in drug development.

Protocol A: Quantitative NMR (qNMR) – The Trap

Because the t-Bu group rotates rapidly, its dipole-dipole relaxation mechanism is inefficient, leading to long Longitudinal Relaxation Times (


). Standard parameters (

s) will saturate the signal, leading to under-integration (e.g., integrating to 7.5H instead of 9H).

The Self-Validating Workflow:

  • Sample Prep: Dissolve ~5-10 mg of compound in

    
     or 
    
    
    
    . Ensure high dilution to prevent viscosity broadening.
  • Determine

    
    :  Run an Inversion Recovery  experiment (t1ir pulse sequence).
    
    • Array variable delay

      
      : 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds.
      
    • Find the "null point" (where peak crosses zero) or fit the exponential recovery.

  • Calculate Delay: The relaxation delay (

    
    ) must be 
    
    
    
    for 99.3% magnetization recovery (or
    
    
    for 99.9%).
    • Example: If t-Bu

      
       s, set 
      
      
      
      s.
  • Acquisition: Set pulse angle to 90° and acquire.

qNMR_Workflow Start Start qNMR InvRec Run Inversion Recovery (Pulse Sequence: 180-tau-90) Start->InvRec Calc Calculate T1 Constant (Exponential Fit) InvRec->Calc Decision Is d1 >= 5 * T1? Calc->Decision SetParam Increase d1 Delay Decision->SetParam No Acquire Acquire Spectrum (90 degree pulse) Decision->Acquire Yes SetParam->Decision Integrate Integrate Singlet (Target: 9.000) Acquire->Integrate

Figure 2: The qNMR optimization loop. Skipping the T1 calculation step is the primary source of quantitative error when using t-Bu internal standards.

Protocol B: Stereochemical Assignment via NOE[2]

The t-Bu group is bulky. It will lock into a specific conformation to minimize steric strain. This makes it a powerful handle for Nuclear Overhauser Effect (NOE) studies to determine relative stereochemistry (e.g., cis vs trans on a ring).

Methodology:

  • Sequence: Use 1D NOE Difference (selective irradiation) rather than 2D NOESY for low-concentration samples.

  • Target: Irradiate the sharp t-Bu singlet.

  • Observation: Look for enhancement in spatially proximal protons (< 5 Å).

  • Interpretation:

    • If t-Bu irradiates a ring proton

      
       They are cis.
      
    • If t-Bu irradiates only the adjacent methylene

      
       Likely trans or distant.
      

References

  • Reich, H. J. (2020).[1][2] Structure Determination Using Spectroscopic Methods: Proton NMR Data. University of Wisconsin-Madison.[1] [Link]

    • Authoritative source for chemical shift ranges and substituent effects.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • National Institute of Standards and Technology (NIST). (2017). Good Practice Guide for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

    • Standard operating procedures for qNMR, specifically addressing T1 relax
  • Vogtherr, M., & Fiebig, K. (2003). NMR-Based Screening Methods in Drug Discovery. Current Opinion in Drug Discovery & Development. Discusses the use of intense reporter signals like t-Bu in ligand binding assays.

Sources

Technical Comparison Guide: Mass Spectrometry of 2-Bromo-1,4-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of 2-Bromo-1,4-di-tert-butylbenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of This compound , a critical intermediate in the synthesis of sterically hindered ligands and advanced materials.

For researchers and analytical scientists, distinguishing this halogenated derivative from its precursor (1,4-di-tert-butylbenzene ) and other regioisomers is essential for quality control and structural validation. This guide contrasts the spectral signatures of the brominated species against its non-halogenated analog, highlighting the diagnostic isotopic doublets and sterically driven fragmentation pathways that define its fingerprint.

Comparative Analysis: Spectral Signatures

The introduction of a bromine atom at the ortho position to one tert-butyl group fundamentally alters the mass spectrum, not just by adding mass, but by introducing a distinct isotopic pattern and altering the stability of the molecular ion.

Table 1: Spectral Comparison of Key Ions (EI, 70 eV)
Feature1,4-Di-tert-butylbenzene (Precursor)This compound (Target)
Molecular Formula


Molecular Ion (

)
m/z 190 (Significant)m/z 268 / 270 (1:1 Ratio)
Base Peak (100%) m/z 175 (

)
m/z 253 / 255 (

)
Isotope Pattern Single dominant peaks (

)
Distinct 1:1 Doublets (

)
Key Fragment 1 m/z 57 (

)
m/z 57 (

)
Key Fragment 2 m/z 133 (

)
m/z 211 / 213 (

)
Halogen Loss N/Am/z 189 (

)
Key Diagnostic Differentiators
  • The Isotopic Signature: The most immediate visual difference is the 1:1 intensity ratio for the molecular ion (

    
    ) and any fragment retaining the bromine atom (e.g., 
    
    
    
    ,
    
    
    ). This is due to the natural abundance of
    
    
    (50.69%) and
    
    
    (49.31%).
  • Stability of the (

    
    ) Cation:  In both compounds, the loss of a methyl group is the dominant pathway. However, in the brominated derivative, the resulting cation (m/z 253/255) retains the bromine doublet, confirming that the initial fragmentation occurs at the tert-butyl group and not via C-Br bond cleavage.
    
  • Steric "Ortho" Effects: The bromine atom at the 2-position creates significant steric strain on the adjacent 1-tert-butyl group. While benzylic cleavage (loss of methyl) remains favored, this strain can enhance the direct loss of the entire tert-butyl group or promote secondary eliminations compared to the unhindered precursor.

Mechanistic Fragmentation Pathways

Understanding the causality behind the peaks ensures accurate interpretation. The fragmentation is driven by the stability of the resulting carbocations and the relief of steric strain.

Pathway A: Benzylic Cleavage (Dominant)

The ionization of the aromatic ring is followed rapidly by the loss of a methyl radical (


) from one of the tert-butyl groups. This forms a resonance-stabilized quinoid-like cation.
  • Mechanism:

    
    
    
  • Observation: The peak at m/z 253/255 is typically the base peak. The persistence of the Br isotope pattern proves the ring structure is intact.

Pathway B: C-Br Cleavage (Minor but Diagnostic)

While aryl C-Br bonds are stronger than benzylic C-C bonds, the high energy of Electron Ionization (70 eV) can trigger homolytic cleavage of the bromine.

  • Mechanism:

    
    
    
  • Observation: A peak at m/z 189 . Note that this peak will not show the 1:1 doublet; it will appear as a standard carbon cluster, resembling the

    
     of the non-brominated analog.
    
Pathway C: Tert-Butyl Cation Formation

The direct ejection of the tert-butyl cation (


) is a standard feature of alkylbenzenes.
  • Observation: A strong peak at m/z 57 .[1][2] This is a common background ion in organic labs, but its high intensity here confirms the presence of the tert-butyl moiety.

Visualization of Fragmentation Logic

The following diagram maps the specific fragmentation tree for this compound.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 268 / 270 (1:1 Doublet) M_Minus_15 [M - Methyl]+ m/z 253 / 255 (Base Peak, 1:1 Doublet) M_Ion->M_Minus_15 - CH3• (Benzylic Cleavage) M_Minus_57 [M - t-Butyl]+ m/z 211 / 213 (1:1 Doublet) M_Ion->M_Minus_57 - C4H9• (Steric Relief) M_Minus_Br [M - Br]+ m/z 189 (Single Peak Cluster) M_Ion->M_Minus_Br - Br• (Aryl Halide Cleavage) tButyl_Cat t-Butyl Cation m/z 57 M_Ion->tButyl_Cat Heterolytic Cleavage M_Minus_15->tButyl_Cat Secondary Frag

Figure 1: Fragmentation tree of this compound showing the preservation of the isotopic doublet in major pathways.

Experimental Protocol: GC-MS Analysis

To ensure reproducible data and valid comparisons, the following self-validating protocol is recommended. This workflow minimizes thermal degradation and maximizes spectral fidelity.

Equipment & Conditions
  • Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1 to 50:1) to prevent detector saturation from the intense base peak. Temperature: 250°C.[3]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

    • Why: These solvents are volatile and do not interfere with the aromatic region of the chromatogram.

  • System Suitability Test (SST):

    • Inject a standard of 1,4-di-tert-butylbenzene first.[4][5]

    • Validation Criteria: Confirm base peak at m/z 175 and molecular ion at m/z 190. If m/z 57 dominates excessively (>200% of m/z 175), the source temperature may be too high, causing thermal cracking.

  • Data Acquisition:

    • Mass Range: Scan m/z 40–400.

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization: Electron Impact (EI) at 70 eV.

  • Spectral Verification:

    • Locate the peak at the expected retention time (typically elutes after the non-brominated precursor due to higher MW).

    • Zoom in on the molecular ion region (m/z 260–280).

    • Pass Criteria: Distinct "picket fence" pattern at 268 and 270 with equal height.

Workflow Diagram

GCMS_Protocol Sample Sample Prep (1 mg/mL in DCM) Inject Injection (Split 50:1, 250°C) Sample->Inject SST System Suitability (1,4-di-t-butylbenzene) SST->Inject Pre-run Separation GC Separation (HP-5MS Column) Inject->Separation Ionization EI Source (70eV) Fragmentation Separation->Ionization Detection MS Detection (Scan m/z 40-400) Ionization->Detection Validation Data Validation (Check 268/270 Doublet) Detection->Validation

Figure 2: Operational workflow for the GC-MS analysis and validation of brominated alkylbenzenes.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1,4-bis(1,1-dimethylethyl)-benzene.[2] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • MassBank of North America. Mass Spectrum of 1-Bromo-3,5-di-tert-butylbenzene (Regioisomer Analog). Record JP001372.[2] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).

Sources

Comparing reactivity of 2-Bromo-1,4-di-tert-butylbenzene vs 1-Bromo-4-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Bromo-4-tert-butylbenzene (Standard Substrate) and 2-Bromo-1,4-di-tert-butylbenzene (Sterically Hindered Substrate). It focuses on the critical impact of ortho-substitution on reactivity, catalyst selection, and experimental protocols.

Executive Summary: The "Steric Wall" Effect

In drug discovery and materials science, the introduction of a tert-butyl group is a strategic tool to modulate lipophilicity and metabolic stability. However, its position relative to the reactive center (C-Br bond) dictates the chemical feasibility of downstream functionalization.

  • Compound A (1-Bromo-4-tert-butylbenzene): The "Control." The bulky t-butyl group is para to the bromine. It exerts electronic influence (inductive donation) but zero steric hindrance on the reaction center.

  • Compound B (this compound): The "Challenge." The ortho-t-butyl group creates a "Steric Wall" (high A-value, ~5.0 kcal/mol). This blocks the trajectory of incoming nucleophiles and catalysts, requiring high-energy reagents or specialized ligand architectures to overcome the kinetic barrier.

Structural & Reactivity Analysis
2.1 Steric Shielding Visualization

The following diagram illustrates the accessibility of the C-Br bond. In Compound A, the Pd catalyst (or Li reagent) has an open approach vector (180°). In Compound B, the ortho-t-butyl group restricts this cone angle significantly, destabilizing the transition state for oxidative addition.

StericShielding cluster_A Compound A: Unhindered (Para) cluster_B Compound B: Hindered (Ortho) A 1-Bromo-4-t-butylbenzene SiteA Reactive Site (C-Br) Open Cone Angle (~180°) A->SiteA Unimpeded Approach B 2-Bromo-1,4-di-t-butylbenzene SiteB Reactive Site (C-Br) Blocked by o-tBu Group B->SiteB Steric Clash

Figure 1: Conceptual visualization of steric accessibility at the C-Br bond.

2.2 Reactivity Comparison Table
Feature1-Bromo-4-tert-butylbenzene This compound
Steric Environment Open (Para-substitution only)Highly Congested (Ortho-tBu)
Lithiation Reagent n-Butyllithium (n-BuLi)tert-Butyllithium (t-BuLi)
Lithiation Temp. -78 °C (Kinetic control)-78 °C to 0 °C (Thermodynamic drive)
Pd-Catalyst Ligand PPh₃ (Standard)SPhos, XPhos, or P(t-Bu)₃ (Bulky/Rich)
Coupling Rate Fast (< 4 hours)Slow (12–24 hours, requires heat)
Primary Side Reaction Wurtz coupling (minor)Protodebromination (due to slow oxidative addition)
Detailed Reactivity Profiles
3.1 Lithium-Halogen Exchange
  • Compound A: Reacts cleanly with n-BuLi. The equilibrium favors the aryl lithium species due to the stability of the phenyl anion relative to the butyl anion.

  • Compound B: The ortho-t-butyl group destabilizes the aggregate formation of the lithiated intermediate. Critical Protocol Change: You must use t-BuLi (2 equivalents).

    • Reasoning:t-BuLi is a stronger base and less aggregated than n-BuLi. The reaction is driven by the irreversible formation of isobutene and butane (entropic driver), which is necessary to overcome the steric hindrance of the ortho position [1].

3.2 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Compound A: Standard oxidative addition is fast. "Commodity" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are sufficient.[1]

  • Compound B: The rate-determining step is Oxidative Addition . The bulky ortho group prevents the Pd(0) species from approaching the C-Br bond.

    • Solution: Use Buchwald Ligands (e.g., SPhos, XPhos). These ligands are electron-rich (facilitating oxidative addition) and bulky (enforcing a mono-ligated Pd species, LPd(0), which is the active species for hindered substrates) [2].

Experimental Protocols
Protocol A: Standard Coupling (For Compound A)

Use this for 1-Bromo-4-tert-butylbenzene.

  • Reagents: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(PPh₃)₄ (3-5 mol%) .

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Procedure:

    • Combine solids in a flask. Evacuate and backfill with Argon (3x).

    • Add degassed solvents.[2][3]

    • Heat to 80 °C for 4–6 hours.

    • Workup: Cool, dilute with EtOAc, wash with brine.

  • Expected Yield: >90%.

Protocol B: High-Performance Coupling (For Compound B)

Use this for this compound. Note the change in Ligand and Temperature.[4][5]

  • Reagents: Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq).

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (or XPhos).

    • Why: SPhos provides the necessary steric bulk to stabilize the Pd(0) intermediate while being electron-rich enough to force oxidative addition onto the hindered C-Br bond [3].

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

  • Procedure:

    • Pre-complexation: Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active catalyst.

    • Add Aryl Bromide, Boronic Acid, and Base.[1][6]

    • Heat to 100–110 °C (Reflux) for 16–24 hours. Vigorous stirring is essential.

  • Expected Yield: 75–85% (vs. <10% with Protocol A).

Reaction Pathway Visualization

The following diagram contrasts the catalytic cycles. Note the "Ligand Exchange" bottleneck for Compound B.

ReactionPathways cluster_Standard Pathway A: Standard Substrate cluster_Hindered Pathway B: Hindered Substrate (2-Bromo-1,4-di-tBu) StartA Pd(0)L2 OxAddA Oxidative Addition (Fast) StartA->OxAddA TransMetA Transmetallation OxAddA->TransMetA ProdA Product A (High Yield) TransMetA->ProdA StartB Pd(0) + SPhos ActiveCat Active Species [Pd(SPhos)] StartB->ActiveCat OxAddB Oxidative Addition (Slow/Difficult) ActiveCat->OxAddB TransMetB Transmetallation (Requires Heat) OxAddB->TransMetB Steric Drag ProdB Product B (Optimized Yield) TransMetB->ProdB

Figure 2: Catalytic cycle comparison showing the kinetic bottleneck in the hindered system.

References
  • Bailey, W. F., et al. "Effect of solvent on the lithium-bromine exchange of aryl bromides."[7] The Journal of Organic Chemistry, vol. 71, no. 7, 2006, pp. 2825-2828.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides with Arylboronic Acids." Accounts of Chemical Research, vol. 41, no.[6] 11, 2008, pp. 1461–1473.

  • Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Journal of the American Chemical Society, vol. 129, no.[6] 16, 2007, pp. 4968-4975.

Sources

Structural Analysis and Synthetic Utility of 2-Bromo-1,4-di-tert-butylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the realm of sterically hindered aromatics, 2-Bromo-1,4-di-tert-butylbenzene (CAS: 6683-74-5) represents a critical case study in the "buttressing effect"—where the introduction of a halogen ortho to a bulky tert-butyl group forces significant structural distortion.[1]

This guide moves beyond basic catalog data to objectively compare the structural dynamics and synthetic utility of this compound against its non-halogenated parent (1,4-Di-tert-butylbenzene ) and alternative aryl bromides.[1] We analyze why this molecule’s specific crystal packing and steric profile make it both a challenging substrate and a valuable model for designing crowded biaryls.

Structural Characterization & Comparative Analysis

The defining feature of this compound is the steric clash between the voluminous tert-butyl group at position 1 and the bromine atom at position 2.[1] This interaction disrupts the planarity typically associated with simple benzene derivatives.[2]

Crystallographic & Geometric Comparison[1]

The following table contrasts the target molecule with its parent compound and a standard aryl bromide, highlighting the structural deviations caused by steric crowding.

Feature1,4-Di-tert-butylbenzene (Parent) This compound (Target) Bromobenzene (Standard)
Symmetry High (

ideal, often

in crystal)
Low (

)
High (

)
Ring Planarity Near-planar; slight boat distortion possibleSignificant Twist ; ring puckering relieves strainPlanar
C(Ar)-C(tBu) Bond ~1.53 Å~1.54–1.56 Å (Elongated due to repulsion)N/A
C(1)-C(2)-Br Angle N/A>120° (Exp. ~122–124°) (Buttressing effect)120°
Crystal Packing Efficient

stacking
Disrupted stacking; dominated by vdW forcesHerringbone packing

Technical Insight: In the 2-bromo derivative, the tert-butyl methyl groups cannot rotate freely.[1] The proximal bromine atom forces the tert-butyl group to rotate out of the ring plane, and the


 bond angle expands beyond 120° to minimize van der Waals repulsion.[1] This is a classic example of the Buttressing Effect .
Steric Interaction Pathway (Graphviz Visualization)

The diagram below illustrates the causal relationship between the steric bulk and the resulting structural deformation.

StericPathway Substituents Substituents: 1-tert-Butyl + 2-Bromo Interaction Steric Repulsion (Van der Waals overlap) Substituents->Interaction Proximity Distortion Structural Distortion: 1. Ring Puckering 2. Bond Angle Expansion (>120°) Interaction->Distortion Strain Relief Outcome Reactivity Consequence: Inhibited approach of Pd catalysts Distortion->Outcome Kinetic Barrier

Figure 1: Mechanistic pathway of steric strain influencing structural geometry and reactivity.[1]

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis route. Direct bromination of 1,4-di-tert-butylbenzene is preferred over multi-step sandmeyer reactions due to atom economy, though it requires careful control to avoid over-bromination (dibromination).[1]

Synthesis of this compound[1][4]

Objective: Selective mono-bromination of a deactivated/sterically hindered arene.

Reagents:

  • 1,4-Di-tert-butylbenzene (10.0 mmol)[1]

  • Bromine (

    
    ) (10.5 mmol)[1]
    
  • Iron powder (Fe) or

    
     (Catalytic amount, 5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
     - historic standard, use DCM for safety)[1]
    

Protocol:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a base trap (NaOH) to neutralize HBr fumes.

  • Dissolution: Dissolve 1,4-di-tert-butylbenzene (1.90 g) in dry DCM (20 mL). Add the Iron catalyst.[3]

  • Addition: Shield the flask from direct light (to prevent radical side reactions). Add

    
     dropwise over 30 minutes at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexanes eluent) or GC-MS.[1] The bulky t-butyl groups direct the bromine ortho to one group, but the steric barrier slows the kinetics compared to benzene.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (Sodium Thiosulfate) to remove unreacted bromine (color change from red/orange to clear).
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with water and brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from cold Ethanol or Methanol.

    • Note: If di-bromo byproducts are present, column chromatography (Silica, 100% Hexanes) is required before crystallization.[1]

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 1,4-Di-tert-butylbenzene + Solvent (DCM) Catalyst Add Catalyst (Fe/FeBr3) Cool to 0°C Start->Catalyst Bromination Add Br2 Dropwise (Electrophilic Aromatic Substitution) Catalyst->Bromination Monitor Monitor: TLC/GC-MS (Check for di-bromo impurities) Bromination->Monitor Quench Quench: Na2S2O3 (aq) Remove excess Br2 Monitor->Quench Conversion >95% Purify Purification: Recrystallize (EtOH) or Column Quench->Purify

Figure 2: Step-by-step workflow for the selective bromination of 1,4-di-tert-butylbenzene.

Performance Comparison: Synthetic Utility

For drug development professionals, the value of an aryl bromide lies in its ability to undergo cross-coupling (e.g., Suzuki-Miyaura). Here, the crystal structure data directly informs performance expectations.

Reactivity Profile (Cross-Coupling)

The "Performance" is defined by the yield and catalyst loading required to couple this bromide with phenylboronic acid.

ParameterThis compound 4-Bromo-tert-butylbenzene Implication
Steric Environment Highly Congested (Ortho t-Bu)Open (Para t-Bu)Oxidative addition is slower for the target.[1]
Catalyst Requirement Requires specialized ligands (e.g., S-Phos, X-Phos)Standard ligands (

) work well
Higher cost of goods for the target.
Side Reactions Protodebromination (reduction) is a risk if coupling is slowMinimalStrict exclusion of water/protons needed.
Yield (Suzuki) 70–85% (Optimized)>95% (Standard)Expect lower throughput.
Why use this building block?

Despite the lower reactivity, this scaffold is essential for:

  • Solubility Enhancement: The two tert-butyl groups drastically increase lipophilicity (LogP), useful for getting polar pharmacophores into cell membranes.

  • Metabolic Stability: The bulky groups block metabolic hotspots on the ring, extending the half-life of the final drug candidate.[4]

References

  • ChemicalBook. (2025). 1,4-Di-tert-butylbenzene Properties and Suppliers.Link[1]

  • Sigma-Aldrich. (2025).[1] this compound Product Specification and MSDS.[1][5]Link[1]

  • ResearchGate. (2025). The bromination of 1,4-Di-tert-butylbenzene: Synthesis and Isomer Distribution.Link

  • NIST Chemistry WebBook. (2025). Benzene, 1,4-bis(1,1-dimethylethyl)- Infrared and Mass Spectra.[1]Link[1]

  • BenchChem. (2025).[3][4] Technical Guide to Steric Hindrance Effects of the Tert-Butyl Group.[1][3][4]Link[1]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 2-Bromo-1,4-di-tert-butylbenzene

[1]

Executive Summary & Chemical Identification

This compound is a halogenated aromatic intermediate used primarily in organic synthesis (e.g., cross-coupling reactions).[1][2] Its disposal requires strict segregation from non-halogenated waste streams due to the formation of corrosive hydrogen bromide (HBr) gas during incineration.[1]

  • Chemical Class: Halogenated Aromatic Hydrocarbon.[1]

  • Synonyms: 1-Bromo-2,5-di-tert-butylbenzene (nomenclature based on priority rules); Brominated di-tert-butylbenzene derivative.[1]

  • Physical State: Typically a white to off-white crystalline solid or viscous liquid (depending on purity and ambient temperature).[1]

  • Primary Hazards: Skin/Eye Irritant, Aquatic Toxicity, Combustible.[1]

Core Safety Directive

DO NOT dispose of this compound down the drain or in general trash.[1] DO NOT mix with strong oxidizers or alkali metals (e.g., Lithium, Sodium) due to risk of exothermic Wurtz-Fittig type reactions.[1]

Hazard Characterization & Risk Assessment

Before initiating disposal, you must characterize the waste to determine the correct regulatory pathway.[1]

Hazard CategoryGHS CodeDescriptionOperational Implication
Health H315, H319Causes skin and serious eye irritation.[1][3]PPE: Nitrile gloves (min 0.11mm) and safety goggles are mandatory.[1] The lipophilic tert-butyl groups increase skin permeation rates.[1]
Environmental H410Very toxic to aquatic life with long-lasting effects.[1][4]Containment: Zero-discharge protocol. All spill residues must be collected as hazardous waste.[1]
Reactivity N/AStable under normal conditions but incompatible with strong oxidizers.[1]Segregation: Keep away from nitric acid, perchlorates, and peroxides in waste storage.[1]
Combustion N/ACombustion releases HBr and COx.[1]Disposal Path: Must be sent to an incinerator equipped with acid gas scrubbers.[1]

Waste Segregation Protocol

Effective disposal relies on the "Science of Segregation."[1] Mixing halogenated aromatics with non-halogenated solvents (e.g., Acetone, Ethanol) complicates the recycling process and increases disposal costs significantly.

The Segregation Logic
  • Halogenated Waste Stream: This compound contains Bromine.[1][5] When incinerated, it produces HBr.[1] Facilities must use scrubbers to neutralize this acid gas.[1]

  • Non-Halogenated Stream: Standard solvent waste is often used as fuel blending.[1] Introducing Bromine poisons this stream, potentially damaging standard incinerators and violating emissions permits.[1]

Decision Matrix (DOT Diagram)

The following flowchart illustrates the decision logic for disposing of this compound.

DisposalFlowStartWaste Identification:This compoundStateCheckPhysical State?Start->StateCheckSolidPure Solid / PrecipitateStateCheck->SolidSolidLiquidSolution / Reaction MixtureStateCheck->LiquidLiquidPathADISPOSAL PATH A:Solid Hazardous Waste(Halogenated Organic)Solid->PathAPack in HDPE/GlassSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckPathBDISPOSAL PATH B:Liquid Halogenated WasteSolventCheck->PathBYes (DCM/CHCl3)PathCDISPOSAL PATH C:Segregate as Halogenated(Do NOT mix with non-halo)SolventCheck->PathCNo (Acetone/Hexane)

Figure 1: Decision logic for segregating brominated aromatic waste.

Operational Disposal Procedures

Scenario A: Pure Solid Waste (Expired or Surplus)

Objective: Containment for high-temperature incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass amber bottle. Avoid metal containers due to potential corrosion over time if hydrolysis occurs.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: this compound.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Tag: "Solid Waste - Halogenated Organic."

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Scenario B: Solution Waste (Reaction Mixtures/HPLC Waste)

Objective: Prevent cross-contamination of bulk solvent streams.[1]

  • Segregation: Even if the compound is dissolved in a non-halogenated solvent (like Hexane), the presence of the Bromine atom mandates that the entire mixture be treated as Halogenated Waste .[1]

  • Accumulation: Pour into the designated "Halogenated Solvent Waste" carboy (typically red or yellow safety cans in many labs).[1]

  • Compatibility Check: Ensure the waste stream does not contain strong acids or oxidizers that could react with the aromatic ring.[1]

Scenario C: Spill Cleanup

Objective: Rapid containment to prevent environmental release.[1]

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1]

  • Absorb:

    • If Liquid: Use vermiculite, sand, or a commercial organic spill pad.[1]

    • If Solid: Dampen a paper towel with ethanol to wipe up dust; do not dry sweep (creates dust).[1]

  • Collect: Place all contaminated absorbents, gloves, and debris into a clear plastic heavy-duty bag.[1]

  • Final Disposal: Seal the bag, place it inside a secondary solid waste container, and label as "Debris contaminated with Halogenated Organics."

Regulatory Framework (US Focus)

While this compound is not explicitly "P-listed" or "U-listed" under RCRA (40 CFR 261.33), it is regulated by characteristic and industry best practices.[1]

  • RCRA Classification:

    • If the waste is ignitable (Flash point < 60°C): D001 .[1]

    • If not ignitable: It is generally classified as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply, e.g., California or Massachusetts).[1]

  • EPA Recommendation: The EPA strongly advises incinerating organobromine compounds to prevent persistence in landfills.[1]

  • TSCA: Ensure the chemical is on the TSCA inventory if used for commercial purposes.[1] For R&D, it falls under the R&D exemption but requires strict disposal compliance.[1]

References

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management Systems.[1] (2024).[1][3][4][6][7] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-4-tert-butylbenzene (Analogous Hazard Data).[1] (2025).[1][3][4][8][9] Retrieved from

  • PubChem. Compound Summary: Brominated Alkylbenzenes.[1] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. Waste Disposal of Halogenated Solvents Technical Bulletin.[1] (2025).[1][3][4][8][9] Retrieved from

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposal.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.